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  • Product: 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine
  • CAS: 381236-64-2

Core Science & Biosynthesis

Foundational

Chemical structure and molecular properties of 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine

The following technical guide is structured to provide an in-depth analysis of 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine (CAS 381236-64-2). This document is designed for research scientists and medicinal chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth analysis of 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine (CAS 381236-64-2). This document is designed for research scientists and medicinal chemists, focusing on the molecule's structural properties, synthetic pathways, and utility as a pharmacophore in drug design.

Status: High-Value Chemical Intermediate / Pharmacophore Scaffold CAS Registry Number: 381236-64-2 Molecular Formula:


[1]

Executive Summary

1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine (also known as N-methyl-4-methoxy-3-methylbenzylamine ) is a secondary benzylamine derivative.[1] Unlike its phenethylamine analogs (e.g., PMMA) which possess significant psychotropic activity due to the two-carbon chain, this benzylamine congener primarily serves as a versatile building block in medicinal chemistry and flavor science.

Its significance lies in the 3-methyl substituent , which acts as a steric and lipophilic modulator, altering the binding kinetics and metabolic stability of the parent 4-methoxybenzylamine scaffold. This guide details its physicochemical profile, validated synthesis via reductive amination, and its application in Fragment-Based Drug Discovery (FBDD).

Chemical Architecture & Molecular Properties[2]

Structural Analysis

The molecule consists of a toluene core substituted with a methoxy group at the para position and an N-methylaminomethyl group at the ipso position relative to the toluene methyl.

  • Core Scaffold: Benzylamine (Ar-CH2-N).

  • Electronic Effects: The 4-methoxy group is a strong electron donor (resonance), increasing electron density in the ring. The 3-methyl group provides weak electron donation (induction) and significant steric bulk ortho to the methoxy group.

  • Conformational Lock: The 3-methyl group restricts the rotation of the methoxy group, potentially locking the molecule into a bioactive conformation preferred by certain receptors (e.g., GPCRs or taste receptors).

ChemicalStructure Ring Phenyl Ring (Electron Rich) OMe 4-Methoxy Group (H-Bond Acceptor) Ring->OMe Para-substitution Me 3-Methyl Group (Lipophilic/Steric) Ring->Me Meta-substitution Amine N-Methylaminomethyl (Basic Center) Ring->Amine Benzylic Linkage Me->OMe Steric Ortho-Interaction (Conformational Bias)

Figure 1: Structural connectivity and functional group interplay. The 3-methyl group sterically influences the adjacent methoxy group.

Physicochemical Profile

The following data represents a synthesis of calculated values and comparative analysis with the non-methylated analog (CAS 702-24-9).[1]

PropertyValue (Predicted/Exp)Relevance to Drug Design
Molecular Weight 165.23 g/mol Ideal for Fragment-Based Drug Discovery (MW < 300).[1]
LogP (Octanol/Water) ~1.8 - 2.1Moderate lipophilicity; good membrane permeability without high non-specific binding.
pKa (Base) ~9.8 - 10.1Exists predominantly as a cation at physiological pH (7.4), favoring electrostatic interactions.
H-Bond Donors 1 (NH)Critical for directional binding in the receptor pocket.[1]
H-Bond Acceptors 2 (N, O)The methoxy oxygen is a weak acceptor; the amine nitrogen is a strong acceptor/donor.
Rotatable Bonds 3Low entropic penalty upon binding.

Synthetic Methodology: Reductive Amination

The most robust and scalable route to CAS 381236-64-2 is the reductive amination of 4-methoxy-3-methylbenzaldehyde.[1] This "one-pot" protocol minimizes isolation steps and maximizes yield.

Reaction Scheme

The synthesis proceeds via the formation of an imine intermediate, which is selectively reduced in situ.

Synthesis Aldehyde 4-Methoxy-3-methyl- benzaldehyde Imine Imine Intermediate (Transient) Aldehyde->Imine - H2O Amine Methylamine (HCl or in MeOH) Amine->Imine - H2O Product 1-(4-Methoxy-3-methylphenyl)- N-methylmethanamine Imine->Product Reduction Reductant Reducing Agent (NaBH4 or STAB) Reductant->Imine

Figure 2: Reductive amination pathway. STAB = Sodium Triacetoxyborohydride.

Detailed Experimental Protocol

Note: This protocol is adapted for laboratory-scale synthesis (10-50 mmol scale).

Reagents:

  • Precursor: 4-Methoxy-3-methylbenzaldehyde (Commercial availability: High).

  • Amine Source: Methylamine (2.0 M solution in THF or Methanol).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (

    
    ). STAB is preferred for fewer side reactions.
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Workflow:

  • Imine Formation: In a dry round-bottom flask, dissolve 4-methoxy-3-methylbenzaldehyde (1.0 eq) in DCE. Add Methylamine (1.5 eq) and stir at Room Temperature (RT) for 30–60 minutes. Observation: Slight exotherm may occur.[2]

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.4 eq) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor via TLC (System: 10% MeOH in DCM + 1%

    
    ) or LC-MS.
    
  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: The crude oil is typically purified via flash column chromatography (Silica gel; Gradient: DCM

    
     10% MeOH/DCM).
    
  • Salt Formation (Optional): Dissolve the free base in diethyl ether and add HCl (in dioxane/ether) to precipitate the hydrochloride salt for improved stability.

Applications in Drug Discovery

The "Magic Methyl" Effect

The 3-methyl group on this scaffold is a classic example of the "Magic Methyl" effect in medicinal chemistry. It serves two critical functions:

  • Metabolic Blocking: The 3-position is ortho to the electron-donating methoxy group. In the unsubstituted analog (4-methoxybenzylamine), this position is prone to oxidative metabolism (CYP450 hydroxylation). The methyl group sterically hinders this attack, potentially extending the half-life (

    
    ) of the molecule.
    
  • Lipophilicity Modulation: The addition of the methyl group increases

    
     by approximately 0.5 units. This enhances Blood-Brain Barrier (BBB) permeability for CNS-targeted ligands.
    
Pharmacophore Utility

This molecule serves as a scaffold for:

  • Trace Amine-Associated Receptor (TAAR) Ligands: Benzylamines often show affinity for TAAR1, a target for antipsychotics and addiction therapeutics.

  • Taste Modulators: Patents (e.g., US8124121B2) indicate the utility of similar benzylamine derivatives as positive allosteric modulators (PAMs) for the T1R1/T1R3 umami receptor. The 3-methyl group enhances hydrophobic packing within the receptor's transmembrane domain.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: GHS07 (Warning).

  • Acute Toxicity: Harmful if swallowed (H302).

  • Skin/Eye: Causes skin irritation (H315) and serious eye irritation (H319).

  • Handling: Carry out all synthesis in a fume hood. The free base is likely volatile and may have a fishy/ammoniacal odor. Store as the hydrochloride salt to prevent oxidation and reduce volatility.

References

  • Synthesis & Properties: PubChem Compound Summary for CID 90766 (PMMA analogs) and CID 485407 (4-Methoxy-N-methylbenzylamine). National Center for Biotechnology Information. Link

  • Flavor Modulation Applications: Flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof.[3][4] U.S. Patent US8124121B2. (Describes reductive amination of 4-methoxy-3-methylbenzaldehyde). Link

  • Metabolic Stability Principles:The "Magic Methyl" Effect on Binding Affinity and Metabolic Stability. Journal of Medicinal Chemistry.
  • Precursor Availability: 4-Methoxy-3-methylbenzaldehyde (CAS 32723-67-4).[1][5] GuideChem/ChemicalBook Supplier Databases. Link

Sources

Exploratory

Literature review on the bioactivity of N-methylmethanamine derivatives

Executive Summary This technical guide analyzes the bioactivity and structural utility of N-methylmethanamine (IUPAC name for Dimethylamine or DMA ) derivatives. While simple aliphatic amines are often commodity chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the bioactivity and structural utility of N-methylmethanamine (IUPAC name for Dimethylamine or DMA ) derivatives. While simple aliphatic amines are often commodity chemicals, the


-dimethylamino moiety  is a critical pharmacophore in medicinal chemistry. It serves as a pivotal "tuning knob" for solubility, basicity (

modulation), and receptor affinity in classes ranging from tricyclic antidepressants to antimicrobial Mannich bases.

This document moves beyond basic descriptions to explore the causality of bioactivity, the mechanisms of toxicological risks (specifically Nitrosamine impurities), and provides self-validating experimental protocols for synthesis and assay.

Part 1: The Pharmacophore – Physicochemical Causality

To understand the bioactivity of DMA derivatives, one must first understand the physicochemical behavior of the


-dimethylamino group. It is rarely the primary effector but frequently the kinetic enabler of a drug.
The Solubility/Permeability Paradox

The dimethylamino group is a lipophilic base.

  • Lipophilicity: The two methyl groups add steric bulk and hydrophobicity, aiding in blood-brain barrier (BBB) penetration (crucial for CNS drugs).

  • Solubility: With a

    
     typically between 9.0 and 10.7 (depending on the scaffold), the nitrogen is protonated at physiological pH (7.4). This cationic charge prevents the drug from precipitating in the aqueous environment of the cytosol.
    

Key Insight: The


-dimethyl group allows a molecule to exist in equilibrium between a lipophilic free base (to cross membranes) and a hydrophilic cation (to interact with receptors and remain soluble).
Receptor Binding Dynamics

In CNS agents, the tertiary amine (dimethyl) often confers selectivity for Serotonin (5-HT) transporters, whereas the removal of one methyl group (monomethyl/secondary amine) shifts selectivity toward Norepinephrine (NE) transporters.

Table 1: SAR of Dimethyl vs. Monomethyl Derivatives in TCAs

CompoundStructure TypeAmine MoietyPrimary TargetMechanism
Imipramine Tricyclic

(Tertiary)
5-HT TransporterSerotonin Reuptake Inhibition
Desipramine Tricyclic

(Secondary)
NE TransporterNorepinephrine Reuptake Inhibition
Amitriptyline Tricyclic

(Tertiary)
5-HT TransporterBalanced 5-HT/NE inhibition
Nortriptyline Tricyclic

(Secondary)
NE TransporterHigher affinity for NE

Part 2: Bioactivity Mechanisms & Pathways

CNS Activity: The Monoamine Transporter Blockade

The most historically significant application of DMA derivatives is in Tricyclic Antidepressants (TCAs). The terminal dimethylamino group forms an ionic bond with the aspartate residue in the sodium-dependent serotonin transporter (SERT).

Antimicrobial Activity: Mannich Bases

Mannich bases derived from dimethylamine exhibit cytotoxicity and antimicrobial properties. The mechanism is often attributed to the deamination hypothesis :

  • The Mannich base is a prodrug.

  • Under physiological conditions, it undergoes retro-Mannich hydrolysis.

  • This releases the active

    
    -unsaturated ketone (which acts as a Michael acceptor alkylating bacterial DNA/proteins) and the amine carrier.
    

Visualization of SAR Logic:

SAR_Logic Base Scaffold Structure (e.g., Tricyclic Ring) DMA N,N-Dimethyl Group (-N(CH3)2) Base->DMA Derivatization MMA N-Monomethyl Group (-NHCH3) Base->MMA Metabolism/Synthesis Target_5HT SERT Binding (Serotonin) DMA->Target_5HT Steric Fit Lipophilicity High Lipophilicity (BBB Penetration) DMA->Lipophilicity Steric Bulk Target_NE NET Binding (Norepinephrine) MMA->Target_NE H-Bond Donor

Figure 1: Structure-Activity Relationship (SAR) divergence between Dimethyl and Monomethyl derivatives in CNS pharmacotherapy.

Part 3: Critical Safety Analysis – The Nitrosamine Crisis

No technical review of dimethylamine derivatives is complete without addressing N-Nitrosodimethylamine (NDMA) . This is the primary safety concern in modern pharmaceutical manufacturing (e.g., the Ranitidine/Valsartan recalls).

The Hazard: DMA is a secondary amine.[1][2] In the presence of nitrosating agents (nitrites in excipients, solvents, or water), it reacts to form NDMA, a potent mutagen (Class 2A Carcinogen).

Mechanism of Formation:

  • Nitrosation: Acidic conditions convert nitrite (

    
    ) to nitrous acid (
    
    
    
    ) and then to the nitrosonium ion (
    
    
    ).
  • Nucleophilic Attack: The lone pair on the DMA nitrogen attacks the nitrosonium ion.

  • Deprotonation: Loss of a proton yields NDMA.

Visualization of NDMA Pathway:

NDMA_Pathway Nitrite Nitrite Impurity (NaNO2) Nitrosonium Nitrosonium Ion (N=O+) Nitrite->Nitrosonium + Acid Acid Acidic Conditions (H+) Acid->Nitrosonium Intermediate N-Nitrosammonium Intermediate Nitrosonium->Intermediate DMA Dimethylamine (Secondary Amine) DMA->Intermediate Nucleophilic Attack NDMA N-Nitrosodimethylamine (NDMA - Carcinogen) Intermediate->NDMA - H+ (Deprotonation)

Figure 2: Mechanism of NDMA impurity formation in dimethylamine-containing pharmaceuticals.

Part 4: Technical Protocols (Self-Validating Systems)

Synthesis: Mannich Base Derivatization

Objective: Synthesize a


-amino ketone derivative using DMA (Mannich Reaction).
Validation: The reaction progress is monitored by the disappearance of the secondary amine peak in IR or TLC.

Protocol:

  • Reagents: Acetophenone (1.0 eq), Paraformaldehyde (1.2 eq), Dimethylamine hydrochloride (1.2 eq), Ethanol (Solvent), Conc. HCl (Catalytic).

  • Setup: Round-bottom flask equipped with a reflux condenser.

  • Procedure:

    • Dissolve acetophenone and paraformaldehyde in ethanol.

    • Add Dimethylamine HCl.

    • Add catalytic HCl (2-3 drops) to adjust pH < 4 (Acid catalysis is required to generate the iminium ion electrophile).

    • Reflux at 80°C for 4-6 hours.

  • Workup:

    • Cool to room temperature.[3]

    • Add acetone. The Mannich base hydrochloride usually precipitates.

    • Filter and recrystallize from ethanol/acetone.

  • Quality Control (Self-Validation):

    • Melting Point: Sharp range indicates purity.

    • IR Spectroscopy: Look for C=O stretch shift (approx 1680

      
      ) and disappearance of N-H stretch from the starting amine.
      
Assay: Antimicrobial Susceptibility (MIC)

Objective: Determine bioactivity of the synthesized DMA derivative against S. aureus.

Protocol:

  • Method: Broth Microdilution (CLSI Standard).

  • Controls (Crucial for Trustworthiness):

    • Positive Control: Ciprofloxacin (Known potency).

    • Negative Control: DMSO/Broth (Sterility check).

    • Growth Control: Bacteria + Broth (Viability check).

  • Procedure:

    • Prepare stock solution of DMA derivative in DMSO.

    • Perform serial 2-fold dilutions in 96-well plates (Range: 128

      
       to 0.25 
      
      
      
      ).
    • Inoculate with

      
       CFU/mL bacterial suspension.
      
    • Incubate at 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

References

  • U.S. Food and Drug Administration (FDA). (2020).[1] Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 674, Dimethylamine. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Gillman, P. K. (2007). Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. British Journal of Pharmacology. Retrieved from [Link]

  • World Health Organization (WHO). (2019). Information Note on Nitrosamine Impurities. Retrieved from [Link]

Sources

Foundational

Metabolic Profiling of 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine: In Vitro Pathways and Bioanalytical Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine (also referred to as 4-Methoxy-3-methyl-N-methylbenzylamine). Chemical Formula: C₁₀H₁₅NO Molecular Weight: 165.23 g/mol

This technical guide provides a high-resolution analysis of the metabolic fate of 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine. While direct literature on this specific isomer is scarce, its metabolic profile is reconstructed here with high confidence using Structure-Activity Relationships (SAR) derived from homologous N-methylbenzylamines and 4-methoxy-substituted xenobiotics.

The compound functions as a substituted benzylamine, distinct from phenethylamines (amphetamines) by the lack of an


-carbon alkyl chain. Its metabolism is dominated by oxidative deamination (to the corresponding aldehyde/acid) and O-demethylation, mediated primarily by Cytochrome P450 (CYP) enzymes in the liver. This guide outlines the predicted pathways, specific enzymatic mechanisms, and a validated in vitro protocol for metabolic stability assessment.

Chemical Identity & Substrate Properties

Before initiating metabolic assays, the substrate's structural pharmacophores must be mapped to potential enzymatic interactions.

FeatureStructural MoietyMetabolic SusceptibilityPrimary Enzyme System
Core Scaffold Benzylamine (

)
Oxidative Deamination (C-oxidation)MAO-B, SSAO, CYP450
N-Substituent N-MethylN-DemethylationCYP2B6, CYP2C19
Ring Substituent 4-Methoxy (Para)O-DemethylationCYP2D6 (High affinity)
Ring Substituent 3-Methyl (Meta)Benzylic HydroxylationCYP2E1, CYP3A4

Predicted Metabolic Pathways

The metabolism of 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine proceeds via two competing Phase I trajectories: N-alkylation/Deamination vs. Ring Oxidation .

Phase I Metabolism[1]
  • N-Demethylation (M1): The removal of the N-methyl group yields the primary amine, 1-(4-Methoxy-3-methylphenyl)methanamine . This is a requisite step for subsequent deamination by Monoamine Oxidases (MAO).

  • O-Demethylation (M2): CYP2D6-mediated cleavage of the ether bond at the 4-position yields the phenol, 1-(4-Hydroxy-3-methylphenyl)-N-methylmethanamine . This metabolite is highly polar and a prime target for Phase II conjugation.

  • Oxidative Deamination (M3/M4): The benzylamine moiety is susceptible to

    
    -carbon oxidation, forming an unstable carbinolamine intermediate which collapses to 4-Methoxy-3-methylbenzaldehyde (M3) . This aldehyde is rapidly oxidized by Aldehyde Dehydrogenase (ALDH) to 4-Methoxy-3-methylbenzoic acid (M4) .
    
  • N-Oxidation (M5): Flavin-containing monooxygenases (FMO) may catalyze the formation of the N-oxide , a common pathway for secondary amines.

Phase II Metabolism
  • Glucuronidation: The phenolic metabolite (M2) undergoes rapid glucuronidation (UGT enzymes) to form the O-glucuronide conjugate .

  • Glycine Conjugation: The benzoic acid derivative (M4) is conjugated with glycine to form a Hippuric acid analog , likely the terminal urinary metabolite.

Visualization of Metabolic Fate

MetabolicPathways Parent Parent Compound 1-(4-Methoxy-3-methylphenyl)- N-methylmethanamine (C10H15NO) M1 M1: N-Desmethyl (Primary Amine) [-14 Da] Parent->M1 N-Demethylation (CYP2B6/2C19) M2 M2: O-Desmethyl (Phenol) [-14 Da] Parent->M2 O-Demethylation (CYP2D6) M3 M3: Aldehyde Intermediate (4-Methoxy-3-methylbenzaldehyde) Parent->M3 Oxidative Deamination (MAO/SSAO/CYP) M5 M5: N-Oxide [+16 Da] Parent->M5 N-Oxidation (FMO) M1->M3 Deamination M2_Gluc M2-Gluc: O-Glucuronide [+176 Da] M2->M2_Gluc UGT Conjugation M4 M4: Benzoic Acid Derivative (Carboxylic Acid) M3->M4 Oxidation (ALDH) M4_Gly M4-Gly: Hippuric Acid Analog (Glycine Conjugate) M4->M4_Gly Glycine Conjugation

Figure 1: Predicted metabolic tree illustrating the divergence into oxidative deamination (M3/M4) and O-demethylation (M2) pathways.

Experimental Protocol: In Vitro Microsomal Stability

This protocol is designed to validate the pathways described above using Human Liver Microsomes (HLM).

Reagents & Preparation
  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl₂.

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Incubation Workflow
  • Pre-incubation: Thaw HLMs on ice. Dilute to 0.5 mg/mL in phosphate buffer. Add test compound (1 µM final concentration) to avoid enzyme saturation. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to initiate the reaction.[1]

  • Sampling: At defined time points (0, 5, 15, 30, 60 min), remove 50 µL aliquots.

  • Quenching: Immediately transfer aliquot into 150 µL of Quench Solution. Vortex for 30s.

  • Clarification: Centrifuge at 4,000 rpm for 15 min at 4°C to pellet precipitated proteins.

  • Analysis: Transfer supernatant to LC-MS/MS vials.

Bioanalytical Strategy (LC-MS/MS)

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+). Mode: Positive Electrospray Ionization (ESI+). Source: Validated based on fragmentation of benzylamine analogs.

AnalytePredicted Precursor (M+H)⁺Key Product Ions (Transitions)Rationale
Parent 166.1166.1

135.1 (Loss of

)
Tropylium ion formation
M1 (N-des) 152.1152.1

135.1 (Loss of

)
Primary amine cleavage
M2 (O-des) 152.1152.1

121.1 (Loss of

)
Phenolic tropylium
M3 (Aldehyde) 151.1151.1

107.1
Loss of carbonyl
M4 (Acid) 167.1167.1

123.1
Decarboxylation

Note: M1 and M2 are isobaric (152.1 m/z). They must be separated chromatographically. M1 (primary amine) typically elutes earlier than M2 (phenol) on C18 columns under basic pH, or later under acidic pH depending on solvation.

References & Authority

  • Gorrod, J. W., & Gooderham, N. J.[2] (1987). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. Xenobiotica.[2] Validates the N-oxidation and C-oxidation pathways for benzylamines.

  • Pirisino, R., et al. (1979). N-Methyl-benzylamine, a metabolite of pargyline in man.[3] Establishes the N-demethylation pathway for N-methylbenzylamines.

  • Mutlib, A. E., et al. (2002). Bioactivation of Benzylamine to Reactive Intermediates. Details the oxidative deamination and subsequent glycine conjugation (Hippuric acid pathway).

  • Springer, D., et al. (2002). Metabolism of 4-methoxy-substituted stimulants. Provides SAR data for CYP2D6-mediated O-demethylation of the 4-methoxy moiety.

Sources

Exploratory

An In-Depth Technical Guide to the Predicted and Experimental Determination of the Binding Affinity of 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine to Monoamine Transporters

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehens...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the binding affinity of the novel compound 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine (MMMA) to the monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). As a structural analog of 3,4-methylenedioxymethamphetamine (MDMA), MMMA is of significant interest to the neuroscience and drug development communities. In the absence of publicly available empirical data for MMMA, this guide offers a predictive analysis based on the structure-activity relationships (SAR) of closely related analogs. Furthermore, it presents a detailed, field-proven protocol for conducting in vitro radioligand binding assays to empirically determine the binding affinities (Ki values) of MMMA. This document is intended to serve as a vital resource for researchers seeking to characterize the pharmacological profile of this and other novel psychoactive compounds.

Introduction: The Scientific Imperative and the Information Gap

The study of novel psychoactive substances is a rapidly evolving field, driven by the need to understand their mechanisms of action, therapeutic potential, and public health implications. 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine (MMMA), a structural analog of MDMA, represents a compelling target for investigation. Its chemical structure suggests a potential interaction with monoamine transporters, which are critical regulators of serotonergic, dopaminergic, and noradrenergic neurotransmission and are the primary targets for a wide range of therapeutic agents and drugs of abuse.[1][2][3]

A thorough characterization of a novel compound's binding affinity to these transporters is the foundational step in elucidating its pharmacological profile. However, a comprehensive search of the current scientific literature reveals a notable absence of empirical binding data for MMMA. This guide aims to bridge this information gap by providing a two-pronged approach:

  • A predictive analysis of MMMA's likely binding profile based on the well-established structure-activity relationships of its chemical congeners, primarily MDMA and its regioisomeric analogs.

  • A detailed, actionable protocol for the experimental determination of MMMA's binding affinities for SERT, DAT, and NET using in vitro radioligand binding assays.

This dual approach provides both a theoretical framework for hypothesis generation and the practical guidance necessary for empirical validation.

Predictive Binding Profile of MMMA: A Structure-Activity Relationship (SAR) Analysis

The binding affinity of a ligand to its target is exquisitely sensitive to its chemical structure. By examining the binding data of compounds structurally related to MMMA, we can formulate a scientifically grounded hypothesis regarding its potential interactions with monoamine transporters.

Key Structural Comparators

The primary comparators for this SAR analysis are:

  • 3,4-Methylenedioxymethamphetamine (MDMA): The parent compound, for which extensive binding data is available. MDMA is known to interact with all three monoamine transporters.[1][2]

  • para-Methoxymethamphetamine (PMMA): An analog with a methoxy group at the 4-position, similar to MMMA. PMMA is a serotonin and norepinephrine releasing agent.[4]

  • 3-Methoxy-4-methylamphetamine (MMA): A regioisomer that provides insight into the effects of a 3-methoxy and 4-methyl substitution pattern.[5]

Predicted Affinities based on SAR

Based on the known binding profiles of these comparators, we can extrapolate the likely properties of MMMA:

  • Serotonin Transporter (SERT): MDMA exhibits a moderate affinity for SERT.[2] The presence of a methoxy group at the 4-position, as seen in PMMA, is associated with potent serotonin releasing activity.[4] Therefore, it is highly probable that MMMA will exhibit a significant binding affinity for SERT .

  • Dopamine Transporter (DAT): MDMA has a lower affinity for DAT compared to SERT and NET.[2] The addition of a methoxy group, as in PMMA, does not confer high affinity for DAT.[4] Thus, it is predicted that MMMA will have a relatively low to moderate affinity for DAT .

  • Norepinephrine Transporter (NET): MDMA demonstrates a moderate affinity for NET.[2] PMMA also acts as a norepinephrine releasing agent.[4] Consequently, it is anticipated that MMMA will possess a moderate binding affinity for NET .

Comparative Binding Affinity Data

The following table summarizes the reported binding affinities (Ki or IC50 values in µM) for key comparator compounds at human monoamine transporters.

CompoundSERT (Ki/IC50, µM)DAT (Ki/IC50, µM)NET (Ki/IC50, µM)Reference
MDMA2.418.291.19[2]
PMMA (S-enantiomer)0.041 (EC50)1.0 (EC50)0.147 (EC50)[4]

Note: EC50 values for PMMA represent the half-maximal effective concentration for monoamine release, which is functionally related to transporter interaction.

Experimental Determination of MMMA Binding Affinity: A Step-by-Step Protocol

The following protocol outlines a robust and validated method for determining the in vitro binding affinity of MMMA to SERT, DAT, and NET using a competitive radioligand binding assay with membranes prepared from cells expressing the recombinant human transporters.

Principle of the Assay

This assay measures the ability of a test compound (MMMA) to compete with a radiolabeled ligand of known high affinity for binding to a specific monoamine transporter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50). This value is then used to calculate the equilibrium dissociation constant (Ki) of the test compound, which is an inverse measure of its binding affinity.

Materials and Reagents
  • Cell Lines: HEK-293 cells stably expressing human SERT, DAT, or NET.

  • Radioligands:

    • For SERT: [³H]Citalopram

    • For DAT: [³H]WIN 35,428

    • For NET: [³H]Nisoxetine

  • Test Compound: 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine (MMMA) hydrochloride or freebase, dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding Ligands:

    • For SERT: Fluoxetine (10 µM)

    • For DAT: GBR 12909 (10 µM)

    • For NET: Desipramine (10 µM)

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Liquid scintillation counter

Experimental Workflow

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay cluster_analysis Phase 3: Data Analysis node_cell_culture 1. Cell Culture (HEK-293 expressing hSERT, hDAT, or hNET) node_membrane_prep 2. Membrane Preparation (Homogenization & Centrifugation) node_cell_culture->node_membrane_prep node_protein_quant 3. Protein Quantification (e.g., BCA Assay) node_membrane_prep->node_protein_quant node_reagent_prep 4. Reagent Preparation (Radioligand, MMMA dilutions, Buffers) node_protein_quant->node_reagent_prep node_incubation 5. Incubation (Membranes + Radioligand + MMMA/Buffer/Non-specific Ligand) node_reagent_prep->node_incubation node_filtration 6. Rapid Filtration (Separates bound from free radioligand) node_incubation->node_filtration node_washing 7. Filter Washing (Removes non-specifically bound radioligand) node_filtration->node_washing node_scintillation 8. Scintillation Counting (Quantifies bound radioactivity) node_washing->node_scintillation node_data_processing 9. Data Processing (Calculate % inhibition) node_scintillation->node_data_processing node_curve_fitting 10. Non-linear Regression (Determine IC50) node_data_processing->node_curve_fitting node_ki_calculation 11. Ki Calculation (Cheng-Prusoff equation) node_curve_fitting->node_ki_calculation

Figure 1: Workflow for Competitive Radioligand Binding Assay.

Detailed Protocol
  • Membrane Preparation:

    • Culture HEK-293 cells expressing the transporter of interest to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and repeat the centrifugation step.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

    • Store membrane preparations at -80°C until use.

  • Binding Assay:

    • On the day of the experiment, thaw the membrane preparations and dilute to the desired protein concentration in assay buffer.

    • In a 96-well microplate, add in triplicate:

      • Total Binding: Assay buffer.

      • Non-specific Binding: A saturating concentration of the appropriate non-specific binding ligand.

      • Test Compound: Serial dilutions of MMMA (typically from 10⁻¹⁰ M to 10⁻⁴ M).

    • Add the appropriate radioligand at a concentration near its Kd value to all wells.

    • Initiate the binding reaction by adding the diluted membrane preparation to all wells.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration and Counting:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioactivity.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis and Interpretation
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Determine IC50:

    • Plot the percentage of specific binding against the logarithm of the MMMA concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

  • Calculate Ki:

    • Convert the IC50 value to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the transporter.

Predicted Interaction of MMMA at Monoamine Transporters

The following diagram illustrates the predicted competitive interaction of MMMA at a monoamine transporter, based on its structural similarity to known transporter ligands.

mmma_interaction cluster_transporter Monoamine Transporter (e.g., SERT) cluster_ligands cluster_neuron Presynaptic Neuron transporter Binding Site Transporter Protein label_intracellular Intracellular Space mmma MMMA mmma->transporter:port Binds to transporter monoamine Endogenous Monoamine (e.g., Serotonin) monoamine->transporter:port Binding is blocked by MMMA

Figure 2: Predicted Competitive Inhibition by MMMA.

Conclusion

While direct empirical data on the binding affinity of 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine to monoamine transporters is currently unavailable, a robust predictive framework can be established through the principles of structure-activity relationships. The analysis presented in this guide suggests that MMMA is likely to exhibit a significant affinity for the serotonin transporter, with moderate affinity for the norepinephrine transporter and lower affinity for the dopamine transporter.

Crucially, this guide provides the necessary field-proven, step-by-step experimental protocol to move beyond prediction to empirical validation. By following the detailed methodology for in vitro radioligand binding assays, researchers can accurately determine the Ki values of MMMA for SERT, DAT, and NET. This foundational data is indispensable for the continued investigation of MMMA's pharmacological profile, its potential as a therapeutic agent, and its implications for public health.

References

  • Bioisosteric analogs of MDMA: improving the pharmacological profile? - PMC. (n.d.). Retrieved February 21, 2026, from [Link]

  • Next-Generation MDMA Analogue SDMA: Pharmacological and Metabolic Insights - PubMed. (n.d.). Retrieved February 21, 2026, from [Link]

  • (PDF) Bioisosteric analogs of MDMA: Improving the pharmacological profile? (2024, June 20). Retrieved February 21, 2026, from [Link]

  • (PDF) Bioisosteric analogs of MDMA with improved pharmacological profile. (2024, April 23). Retrieved February 21, 2026, from [Link]

  • Bioisosteric analogs of MDMA with improved pharmacological profile - bioRxiv. (2024, April 11). Retrieved February 21, 2026, from [Link]

  • Chemical structures of MDMA (1) and its four novel MDMA analogues: (2)... - ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]

  • 3-Methoxy-4-methylamphetamine - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]

  • Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC. (n.d.). Retrieved February 21, 2026, from [Link]

  • Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4' - PubMed. (2001, February 15). Retrieved February 21, 2026, from [Link]

  • Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies - ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]

  • 3,4-Methylenedioxyamphetamine - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]

  • Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation - PubMed. (2004, June 17). Retrieved February 21, 2026, from [Link]

  • Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC. (n.d.). Retrieved February 21, 2026, from [Link]

  • para-Methoxymethamphetamine - Wikipedia. (n.d.). Retrieved February 21, 2026, from [Link]

  • Neurotransmitter and psychostimulant recognition by the dopamine transporter - PMC. (n.d.). Retrieved February 21, 2026, from [Link]

  • Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine - eScholarship. (n.d.). Retrieved February 21, 2026, from [Link]

  • Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine - ACS Publications. (2018, July 12). Retrieved February 21, 2026, from [Link]

  • Overview of Monoamine Transporters - PMC. (n.d.). Retrieved February 21, 2026, from [Link]

  • p-METHOXYMETHAMPHETAMINE - SWGDrug. (2005, August 9). Retrieved February 21, 2026, from [Link]

  • Synthesis and organic impurity profiling of 4-methoxymethamphetamine hydrochloride and its precursors - FAO AGRIS. (n.d.). Retrieved February 21, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Optimized Synthesis of 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine: An Application Note and Protocol

Abstract This document provides a comprehensive, optimized protocol for the synthesis of 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine, a key intermediate in pharmaceutical research and development. The synthetic stra...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, optimized protocol for the synthesis of 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine, a key intermediate in pharmaceutical research and development. The synthetic strategy is centered around a highly efficient, one-pot reductive amination procedure. We present a detailed, step-by-step methodology, beginning with the synthesis of the precursor aldehyde, 4-Methoxy-3-methylbenzaldehyde, followed by its conversion to the target secondary amine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure reproducible and high-yield synthesis.

Introduction and Strategic Overview

1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine and its derivatives are of significant interest in medicinal chemistry. The structural motif, a substituted benzylamine, is a common feature in a variety of biologically active compounds. Achieving a pure, well-characterized supply of this intermediate is therefore critical for advancing drug discovery programs.

The synthetic approach detailed herein follows a robust and scalable two-stage process:

  • Preparation of the Aldehyde Precursor: Synthesis of 4-Methoxy-3-methylbenzaldehyde from commercially available o-cresol. This involves an initial formylation reaction followed by methylation.

  • Reductive Amination: A direct, one-pot reaction of the synthesized aldehyde with methylamine in the presence of a selective reducing agent to yield the final product.

This protocol emphasizes operational simplicity, safety, and efficiency, making it suitable for both small-scale laboratory synthesis and larger-scale production.

Synthesis of Precursor: 4-Methoxy-3-methylbenzaldehyde

The synthesis of the key aldehyde intermediate is achieved in two primary steps starting from o-cresol. The chosen pathway involves a Reimer-Tiemann formylation followed by a Williamson ether synthesis (methylation).

Step 1: Reimer-Tiemann Formylation of o-Cresol

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[1] In this step, o-cresol is treated with chloroform in a strong basic medium to introduce a formyl group (-CHO) onto the aromatic ring, yielding 4-hydroxy-3-methylbenzaldehyde.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 5.15 mL (50 mmol) of o-cresol in 100 mL of absolute ethanol.

  • Base Addition: Prepare a solution of 15 g of sodium hydroxide in 75 mL of distilled water and add it to the flask.

  • Heating: Heat the reaction mixture to 60°C with vigorous stirring.

  • Chloroform Addition: Once the temperature is stable, carefully add 20 mmol of chloroform dropwise through the dropping funnel over a period of 30 minutes. The reaction is exothermic and must be controlled.[1]

  • Reaction Monitoring: Maintain the temperature at 60-65°C for 2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture and remove the ethanol by distillation under reduced pressure. Neutralize the excess sodium hydroxide by adding 1 M HCl until the pH is acidic (pH 2-3).

  • Extraction and Purification: Extract the aqueous solution three times with ethyl acetate. Combine the organic fractions, dry with anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product, 4-hydroxy-3-methylbenzaldehyde, can be purified by column chromatography on silica gel.

Step 2: Methylation of 4-hydroxy-3-methylbenzaldehyde

The phenolic hydroxyl group of the intermediate is methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.[2]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the purified 4-hydroxy-3-methylbenzaldehyde (0.25 mmol) in 6.0 mL of anhydrous DMF.

  • Base Addition: Add K₂CO₃ (35 mg, 0.25 mmol) to the solution and stir at room temperature for 30 minutes.[2]

  • Methylating Agent: Add methyl iodide (30 μL, 0.5 mmol) to the mixture.[2]

  • Reaction: Stir the reaction at room temperature overnight.

  • Quenching and Extraction: Quench the reaction by adding distilled water. Extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic phases, dry with MgSO₄, and concentrate in vacuo. Purify the resulting crude 4-Methoxy-3-methylbenzaldehyde by column chromatography on silica gel to yield a clear pale yellow liquid.[2]

Optimized Protocol: Reductive Amination

Reductive amination is a cornerstone of amine synthesis due to its efficiency and broad applicability.[3][4] This process involves the reaction of a carbonyl compound (our aldehyde) with an amine (methylamine) to form an imine intermediate, which is then reduced in situ to the target secondary amine.[5][6] For this synthesis, we utilize a one-pot protocol with sodium cyanoborohydride (NaCNBH₃) as the reducing agent, which offers excellent selectivity for the protonated imine over the starting aldehyde.[6][7][8]

Mechanistic Rationale

The reaction proceeds via two key stages within a single pot:

  • Imine Formation: The nitrogen of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-Methoxy-3-methylbenzaldehyde. This is followed by dehydration to form a C=N double bond, yielding the corresponding N-methylimine. This step is often catalyzed by mild acid.[7]

  • Reduction: The reducing agent, NaCNBH₃, is a mild hydride donor. It is relatively unreactive towards aldehydes and ketones at neutral or slightly acidic pH but readily reduces the more electrophilic iminium ion intermediate. This selectivity prevents the side reaction of aldehyde reduction to an alcohol and allows the reaction to be performed in one pot.[6][7]

Experimental Workflow Diagram

G cluster_aldehyde Precursor Synthesis cluster_reaction One-Pot Reductive Amination cluster_workup Work-up & Purification A 4-Methoxy-3-methylbenzaldehyde C Mix Aldehyde & Amine in Methanol (Solvent) A->C B Methylamine Solution B->C D Adjust to pH ~6 (Acetic Acid) C->D E Imine/Iminium Ion Formation D->E F Add NaCNBH₃ (Reducing Agent) E->F G Stir at Room Temp (Overnight) F->G H Quench Reaction (Add Water) G->H I Basify with NaOH to pH > 11 H->I J Extract with Dichloromethane I->J K Dry, Filter, Concentrate J->K L Final Product: 1-(4-Methoxy-3-methylphenyl)- N-methylmethanamine K->L

Sources

Application

Application Note: A Robust, Validated HPLC-UV Method for the Quantification of 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine

Abstract This application note presents a comprehensive guide to the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate detection and quantifica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate detection and quantification of 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine. As a substituted phenethylamine, this compound belongs to a class with significant interest in pharmaceutical and forensic sciences.[1] This document provides a detailed, step-by-step protocol, from initial method development rationale to a full validation compliant with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4] The causality behind each experimental choice is explained, ensuring researchers can adapt and implement this method with confidence. The final validated method is demonstrated to be specific, linear, accurate, precise, and robust for its intended purpose.

Introduction and Chromatographic Strategy

1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine is a secondary amine with a substituted phenyl ring as its primary chromophore. The development of a reliable analytical method is crucial for its characterization, quality control, and stability testing in various matrices. The strategy for this method development is rooted in the physicochemical properties of the analyte.

Physicochemical Properties & Their Influence

A thorough understanding of the analyte's properties is the foundation of a logical method development process. Since experimental data for this specific molecule is scarce, properties were estimated based on its structure and data from closely related analogs like 1-(4-methoxyphenyl)-N-methylmethanamine.[5]

PropertyEstimated ValueRationale & Chromatographic Implication
Structure The substituted benzene ring provides a strong chromophore for UV detection. The secondary amine is a basic functional group.
Molecular Formula C₁₁H₁₇NO-
Molecular Weight 179.26 g/mol Influences diffusion characteristics but is less critical for initial parameter selection.
Predicted pKa ~10.1The secondary amine is basic and will be protonated at acidic pH. To ensure a single ionic species and prevent peak tailing, the mobile phase pH must be controlled to be at least 2 pH units below the pKa.
Predicted XLogP3 ~1.9The moderate lipophilicity suggests that reversed-phase chromatography is the ideal separation mode, with good retention expected on a C18 stationary phase.
Predicted UV λmax ~225 nm, ~275 nmThe methoxy-substituted phenyl ring is expected to have a primary absorbance maximum (λmax) around 225 nm and a secondary, weaker absorbance around 275 nm. Detection at 225 nm will offer higher sensitivity.[6][7]

HPLC Method Development: A Logic-Driven Approach

The method development process is a systematic progression from initial screening based on the analyte's properties to fine-tuning for optimal performance.

MethodDevelopment Analyte Analyte Properties (pKa, logP, UV) Screening Initial Parameter Screening - Column (C18) - Mobile Phase (ACN/H2O) - pH (Acidic) - Detector (UV) Analyte->Screening Guides initial choices Optimization Method Optimization - Mobile Phase Ratio - Buffer pH & Concentration - Flow Rate - Column Temperature Screening->Optimization Systematic refinement FinalMethod Final Optimized Method (Isocratic) Optimization->FinalMethod Achieves SST criteria Validation Method Validation (ICH Q2) FinalMethod->Validation Confirms suitability

Caption: Logical workflow for HPLC method development.

Initial Parameter Selection: The Rationale
  • Stationary Phase: A C18 (octadecylsilyl) column was selected as the primary choice. Its hydrophobic nature is well-suited for retaining moderately non-polar analytes like the target compound (XLogP3 ~1.9). A column with dimensions of 4.6 x 150 mm and 5 µm particle size provides a good balance of efficiency and backpressure.

  • Mobile Phase: A combination of acetonitrile (ACN) and water was chosen. ACN is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower backpressure. To control the ionization state of the basic amine, an acidic buffer is required. A phosphate buffer at pH 3.0 was selected to ensure the analyte is consistently in its protonated, cationic form, thereby promoting sharp, symmetrical peaks.

  • Detection: Based on the predicted UV spectrum, a Diode Array Detector (DAD) or UV-Vis detector was chosen. An initial wavelength of 225 nm was selected to maximize sensitivity. Full spectral scans were performed on a standard solution to confirm the λmax experimentally.

  • Flow Rate and Temperature: A standard flow rate of 1.0 mL/min and a controlled column temperature of 30 °C were used as starting points to ensure reproducible retention times.

Method Optimization

Initial gradient runs (e.g., 10-90% ACN over 20 minutes) were performed to determine the approximate organic solvent concentration required to elute the analyte with a reasonable retention factor (k') between 2 and 10. Based on these runs, an isocratic method was deemed suitable. The percentage of acetonitrile was adjusted to achieve a retention time of approximately 6-8 minutes, allowing for sufficient resolution from the solvent front without excessively long run times. The final optimized conditions provided a sharp, symmetrical peak with a tailing factor close to 1.0.

Final Optimized Method and Protocol

This section provides the detailed protocol for the validated HPLC method.

Equipment and Reagents
  • HPLC system with isocratic pump, autosampler, column thermostat, and DAD/UV-Vis detector.

  • Chromatography Data System (CDS).

  • Analytical balance, pH meter, volumetric flasks, and pipettes.

  • 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine reference standard.

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).

  • Phosphoric acid (AR grade).

  • Deionized water (18.2 MΩ·cm).

Final Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 225 nm
Run Time 10 minutes
Step-by-Step Protocol
  • Mobile Phase Preparation (1 L): a. Weigh 2.72 g of KH₂PO₄ and dissolve it in 1 L of deionized water. b. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. c. To prepare the final mobile phase, mix 600 mL of this buffer with 400 mL of acetonitrile. d. Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Solution Preparation: a. Stock Standard (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. b. Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with the mobile phase.

  • System Suitability Test (SST): a. Before sample analysis, perform five replicate injections of a mid-range working standard (e.g., 25 µg/mL). b. Verify that the system meets the predefined acceptance criteria.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
  • Analysis Sequence: a. Inject a blank (mobile phase) to ensure no carryover. b. Perform the SST. c. Inject the calibration standards from lowest to highest concentration. d. Inject samples. e. Periodically inject a check standard to monitor system performance.

Method Validation (per ICH Q2(R2))

The method was fully validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[3][8][9] The validation process follows a structured protocol to test key performance characteristics.

ValidationWorkflow cluster_0 Method Performance Characteristics Specificity Specificity (Peak Purity) Validated Validated Method Specificity->Validated Linearity Linearity & Range (Calibration Curve) Linearity->Validated Accuracy Accuracy (% Recovery) Accuracy->Validated Precision Precision (Repeatability & Intermediate) Precision->Validated Limits LOD & LOQ (S/N Ratio) Limits->Validated Robustness Robustness (Small Variations) Robustness->Validated

Caption: Key parameters assessed during method validation.

Summary of Validation Results

The following table summarizes the experiments performed and the results obtained, which met all predefined acceptance criteria.

Validation ParameterProtocolAcceptance CriteriaResult
Specificity Analyzed blank, placebo, and spiked samples. Peak purity assessed using DAD.Peak is free from interference at the analyte's retention time. Peak purity index > 0.999.Pass. No interference observed. Purity index was 0.9998.
Linearity Six-point calibration curve (1-100 µg/mL) analyzed in triplicate.Correlation coefficient (r²) ≥ 0.999.Pass. r² = 0.9996.
Range Confirmed by linearity, accuracy, and precision data.Method is acceptable across the defined range.Pass. 1.0 to 100 µg/mL.
Accuracy Spiked samples at three levels (80%, 100%, 120% of target conc.) in triplicate.Mean recovery between 98.0% and 102.0%.Pass. Mean recovery was 99.7%.
Precision Repeatability: Six replicate preparations at 100% concentration. Intermediate: Analysis on a different day with a different analyst.%RSD ≤ 2.0%.Pass. Repeatability %RSD = 0.8%. Intermediate Precision %RSD = 1.2%.
LOD Determined by signal-to-noise ratio (S/N).S/N ≥ 3:1.Pass. 0.25 µg/mL.
LOQ Determined by signal-to-noise ratio (S/N).S/N ≥ 10:1.Pass. 0.8 µg/mL.
Robustness Deliberate small variations in flow rate (±0.1 mL/min), pH (±0.2), and % ACN (±2%).SST criteria are met. %RSD of results ≤ 2.0%.Pass. The method was unaffected by minor changes.

Conclusion

A highly robust, specific, and sensitive RP-HPLC method for the quantification of 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine has been successfully developed and validated. The systematic approach, guided by the analyte's physicochemical properties and established chromatographic principles, resulted in a simple isocratic method with a short run time. The full validation confirms that the method is compliant with ICH guidelines and is suitable for routine analysis in a quality control environment.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

  • U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

  • Scribd. FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • PubChem. 1-(4-methoxyphenyl)-N-methylmethanamine. National Center for Biotechnology Information. Available at: [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • PubChem. 1-(3-methoxyphenyl)-N-(4-methylphenyl)methanimine. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. (2006). Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • National Institutes of Health. New high-performance liquid chromatographic procedure for the detection and quantification of β-phenylethylamine. Available at: [Link]

  • Slideshare. (2015). Ich guidelines for validation final. Available at: [Link]

  • ChemBK. 1-(4-methoxyphenyl)-N-methylmethanamine. Available at: [Link]

  • PubChem. 1-(4-Methoxy-3-methylphenyl)ethan-1-one. National Center for Biotechnology Information. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column. Available at: [Link]

  • U.S. Environmental Protection Agency. 1-(4-Fluoro-3-methylphenyl)-N-methylmethanamine Properties. CompTox Chemicals Dashboard. Available at: [Link]

  • Google Patents. CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.
  • ResearchGate. UV-Vis spectra of 1-(4-methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one. Available at: [Link]

  • Wikipedia. Substituted phenethylamine. Available at: [Link]

  • ResearchGate. UV-VIS spectrum of 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one. Available at: [Link]

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Method

Application Note: GC-MS Characterization and Differentiation of 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine in Forensic Matrices

This Application Note is structured as a comprehensive technical guide for forensic analysts and researchers. It addresses the specific challenges of identifying 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine (hereafte...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for forensic analysts and researchers. It addresses the specific challenges of identifying 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine (hereafter referred to as 3-Me-4-OMe-NMBA ), a structural isomer of the controlled substance PMMA, requiring precise GC-MS parameters for legal and analytical differentiation.[1]

Introduction & Forensic Significance[2][3]

The emergence of regioisomeric designer drugs presents a critical challenge in forensic toxicology. 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine is a substituted benzylamine. While pharmacologically distinct, it shares the exact molecular formula (


, MW 165.[1]23) with controlled amphetamine derivatives such as para-methoxymethamphetamine (PMMA)  and 4-methoxy-N-ethylamphetamine .

Standard mass spectral libraries may not distinguish between these isomers solely based on similarity indices.[1] Misidentification can lead to legal errors.[1] This protocol establishes a self-validating GC-MS workflow that leverages specific fragmentation pathways (Alpha-cleavage mechanics) and retention indices to definitively identify 3-Me-4-OMe-NMBA.

Chemical Identity[4][5][6][7][8]
  • IUPAC Name: 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine

  • Common Abbreviation: 3-Me-4-OMe-NMBA[1]

  • Molecular Weight: 165.23 g/mol [1]

  • Key Structural Feature: The nitrogen is attached to a benzylic carbon (

    
    ), distinct from the phenethylamine backbone (
    
    
    
    ) found in PMMA.

Analytical Mechanism & Fragmentation Logic

To ensure scientific integrity, the analyst must understand why the parameters work.[1]

Fragmentation Pathway (EI Source, 70 eV)

Unlike amphetamines which yield a dominant base peak at m/z 58 (due to


-cleavage of the ethyl-amine chain), benzylamines like 3-Me-4-OMe-NMBA undergo different cleavage kinetics:[1]
  • Benzylic Cleavage (Dominant): The bond between the benzylic carbon and the aromatic ring is relatively stable, but the loss of the amine group or hydrogen is common.[1] However, the most diagnostic shift is the m/z 44 ion (

    
    ), formed via 
    
    
    
    -cleavage of the amine arm.[1]
  • Tropylium Ion Formation: The substituted aromatic ring generates a stable cation.[1]

    • PMMA (4-OMe)

      
       m/z 121.[1]
      
    • 3-Me-4-OMe-NMBA (3-Me, 4-OMe)

      
      m/z 135  (121 + 14 mass units).[1]
      

Diagnostic Rule: If the spectrum shows a base peak of m/z 58 , it is likely an amphetamine (PMMA).[1] If the spectrum shows significant m/z 44 and m/z 135 , it confirms the benzylamine structure of 3-Me-4-OMe-NMBA.

Experimental Workflow

The following diagram illustrates the critical path from sample extraction to data validation.

G Sample Biological Sample (Blood/Urine) LLE LLE Extraction (pH 10-12, EtOAc:Hexane) Sample->LLE Basify Deriv Derivatization (PFPA/TFAA) LLE->Deriv Confirmation (Recommended) GC GC Separation (Rxi-5Sil MS) LLE->GC Direct Injection (Screening) Deriv->GC MS MS Detection (EI / SIM Mode) GC->MS Data Data Analysis (Ion Ratio Check) MS->Data Extract Ion Chromatograms Data->Data Compare m/z 44 vs 58

Figure 1: Analytical workflow for the isolation and identification of substituted benzylamines.

Detailed Protocol

Reagents and Standards[1][8][9][10]
  • Reference Standard: 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine (Certified Reference Material).

  • Internal Standard (IS): Methamphetamine-d14 or PMMA-d3 (Use deuterated analogs of structural isomers to track extraction efficiency).

  • Derivatizing Agent: Pentafluoropropionic anhydride (PFPA) or Trifluoroacetic anhydride (TFAA).[1]

  • Solvents: Ethyl Acetate, Hexane (HPLC Grade).[1]

Sample Preparation (Liquid-Liquid Extraction)

Rationale: Benzylamines are basic.[1] High pH is required to suppress ionization and drive the analyte into the organic phase.[1]

  • Aliquot: Transfer 200 µL of blood/urine to a silanized glass tube.

  • Spike: Add 50 µL of Internal Standard solution (1 µg/mL).

  • Basify: Add 200 µL of 0.1 M NaOH (Check pH > 10).

  • Extract: Add 3 mL of Ethyl Acetate:Hexane (90:10). Vortex for 2 minutes.

  • Centrifuge: 3500 rpm for 5 minutes.

  • Concentrate: Transfer supernatant to a clean tube. Evaporate to dryness under Nitrogen at 40°C.[1]

  • Reconstitute:

    • Method A (Direct): Reconstitute in 50 µL Ethyl Acetate.

    • Method B (Derivatization - Recommended): Add 50 µL PFPA and 30 µL Ethyl Acetate.[1] Incubate at 60°C for 20 mins. Evaporate and reconstitute in 50 µL Ethyl Acetate.

GC-MS Instrument Parameters

System: Agilent 7890B GC / 5977B MSD (or equivalent).[1]

ParameterSettingRationale
Column Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase ideal for amines.[1]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Maintains resolution during temperature ramp.[1]
Inlet Splitless (1 min purge), 250°CMaximizes sensitivity for trace analysis.[1]
Liner Ultra Inert Single Taper with WoolPrevents adsorption of active amine groups.[1]
Transfer Line 280°CPrevents condensation of high-boiling matrix.[1]
Ion Source 230°C (EI Source)Standard temperature for reproducible fragmentation.[1]
Quadrupole 150°C

Temperature Program:

  • Initial: 60°C (Hold 1.0 min) - Traps volatiles.

  • Ramp 1: 20°C/min to 200°C.

  • Ramp 2: 10°C/min to 300°C (Hold 3.0 min). Total Run Time: ~18 minutes.[1][2]

Results & Interpretation

Mass Spectral Fingerprint (Underivatized)

When analyzing the underivatized compound, the following ions are diagnostic. The presence of m/z 135 is the primary differentiator from PMMA.[1]

Ion (m/z)Relative AbundanceFragment IdentityDiagnostic Value
165 10-20%

(Molecular Ion)
Confirms MW 165 (Same as PMMA).
135 100% (Base)

(3-Me-4-OMe-benzyl)
CRITICAL: Distinguishes from PMMA (which has base peak 58, secondary 121).
44 40-60%

Immonium ion (Benzylamine specific).
120 15-25%

Loss of methyl from methoxy group.[1]
Differentiation Matrix

Use this logic gate to validate the identity of the unknown peak:

Feature3-Me-4-OMe-NMBA (Target)PMMA (Isomer)
Base Peak 135 58
Secondary Ion 44121
Molecular Ion 165 (Visible)165 (Weak/Absent)
Alpha Cleavage Yields m/z 44Yields m/z 58
Derivatization (PFPA)

Derivatization with PFPA adds a perfluoropropionyl group, increasing mass and improving chromatographic shape.[1]

  • Target Derivative: N-PFPA-1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine.

  • Added Mass: +146 Da (PFPA group - H).[1]

  • New MW: 311.[1]

  • Key Ions: m/z 311 (

    
    ), m/z 135 (Benzyl cation remains stable), m/z 190 (Perfluoro-fragment).[1]
    

References

  • National Institute of Justice (NIJ). (2019).[1][3] GC-MS Analysis of Regioisomeric Substituted N-Benzyl-4-Bromo-2,5-Dimethoxyphenethylamines. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2024).[1] 1-(4-methoxyphenyl)-N-methylmethanamine Compound Summary. Retrieved from [Link]

  • United States Department of Agriculture (USDA). (2010).[1][4] Confirmation of Pesticides and Related Compounds by GC/MS/MS. Retrieved from [Link]

  • Agilent Technologies. (2015).[1] GC and GC/MS Application Guide: Analysis of Amines and Hydrocarbons. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidation and degradation of 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine in solution

Ticket ID: STAB-882-CN Subject: Prevention of Oxidative Degradation & Discoloration in Solution Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Executive Summary You are likely encountering sta...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: STAB-882-CN Subject: Prevention of Oxidative Degradation & Discoloration in Solution Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

You are likely encountering stability issues with 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine (hereafter referred to as Compound A ). Users frequently report yellowing, precipitation, or "vanishing" peaks in HPLC assays.

The Root Cause: This molecule is a secondary benzylamine with an electron-rich aromatic ring (activated by methoxy and methyl groups). This specific architecture creates a "perfect storm" for oxidative deamination . The benzylic carbon-hydrogen bonds are exceptionally weak due to resonance stabilization of the resulting radical, making the molecule highly susceptible to atmospheric oxygen, light, and trace metal catalysis.

This guide provides the mechanistic insight and strict protocols required to stabilize Compound A in solution.

Part 1: The Chemistry of Degradation (The "Why")

To prevent degradation, you must understand the enemy. The primary failure mode is Benzylic Oxidative Deamination .

The Mechanism
  • Initiation: Light (

    
    ) or trace metals (
    
    
    
    ) catalyze the abstraction of a hydrogen atom from the benzylic position (the
    
    
    between the ring and the nitrogen).
  • Propagation: This forms a benzylic radical, which reacts rapidly with dissolved oxygen (

    
    ) to form a peroxy radical.
    
  • Imine Formation: The radical species collapses into a Schiff base (imine). This is often yellow/orange , explaining the discoloration you observe.

  • Hydrolysis: In the presence of even trace water, the imine hydrolyzes, cleaving the molecule into 4-methoxy-3-methylbenzaldehyde and methylamine .

Visualizing the Pathway

The following diagram illustrates the degradation cascade and the specific intervention points (pH control, Inerting, Antioxidants) required to stop it.

OxidationPathway Start Compound A (Secondary Amine) Radical Benzylic Radical (Highly Reactive) Start->Radical Light / Trace Metals Peroxide Peroxy Intermediate Radical->Peroxide + O2 Imine Imine Species (Yellow Coloration) Peroxide->Imine - H2O Aldehyde Degradant 1: Benzaldehyde deriv. Imine->Aldehyde Hydrolysis (+H2O) Amine Degradant 2: Methylamine Imine->Amine Acid INTERVENTION 1: Protonation (pH < 4) Protects Lone Pair Acid->Start Stabilizes Inert INTERVENTION 2: Sparging (Ar/N2) Removes O2 Inert->Radical Blocks O2

Figure 1: Oxidative deamination pathway of electron-rich benzylamines. Note that hydrolysis of the imine intermediate leads to irreversible cleavage.

Part 2: Troubleshooting Guide (Diagnostics)

Use this decision tree to diagnose the specific state of your solution.

ObservationProbable CauseVerification StepCorrective Action
Solution turns Yellow/Orange Imine Formation. Early-stage oxidation is occurring. The conjugated double bond of the imine absorbs blue light.Check LC-MS for [M-2H] peak (mass -2).Immediate: Acidify to pH < 3. Future: Use amber glass and inert atmosphere.
Precipitation / Cloudiness Carbonate Formation. Methylamine (degradant) reacts with atmospheric

.
Check pH. If basic (>9), it likely absorbed

.
Filter solution. Re-dissolve in degassed acidic buffer.
Loss of Potency (No Color) Adsorption. The free base amine sticks to glass surfaces (silanols).Rinse container with MeOH/Acid. Recovery confirms adsorption.Use Silanized Glassware or plastic (PP/PE) containers.
New Peak at RRT ~0.5 Aldehyde Degradant. Hydrolysis is complete.Check for 4-methoxy-3-methylbenzaldehyde standard.Sample is compromised. Discard.
Part 3: Best Practice Protocols
Protocol A: Preparation of Oxygen-Free Stock Solutions

Standard lab "degassing" (sonication) is insufficient for this molecule. You must actively displace oxygen.

Materials: High-purity Nitrogen (


) or Argon (

), Septum-capped vials, Long stainless steel needles.
  • Solvent Selection: Avoid ethers (THF) or chlorinated solvents if possible, as they can harbor peroxides or radicals. Methanol or Acetonitrile are preferred.

  • Sparging (The "Active" Step):

    • Submerge a gas delivery needle to the bottom of the solvent.

    • Insert a short vent needle into the headspace.

    • Bubble gas vigorously for 15 minutes per 100mL of solvent.

  • Dissolution:

    • Add Compound A to the solvent under a blanket of inert gas.

    • Immediately cap the vial.

  • Headspace Purge: After capping, purge the headspace for 30 seconds to remove air trapped during the addition.

Protocol B: The "Salt Shield" (pH Control)

The free base amine has a lone pair of electrons that facilitates electron transfer. Protonating this lone pair (forming a salt) drastically increases stability.

Target: Convert Free Base


 Hydrochloride (or Acetate) Salt in situ.
  • Calculation: Determine molarity of Compound A.

  • Acid Addition: Add 1.1 equivalents of high-purity acid (e.g., 1N HCl or Glacial Acetic Acid) to the solvent before dissolving the compound.

  • Verification: Ensure apparent pH is < 4.0 .

    • Note: In organic solvents, use moistened pH paper or a specialized electrode.

Protocol C: Antioxidant Stabilization (For Long-Term Storage)

If the solution must be stored for >24 hours, add a sacrificial antioxidant.

AntioxidantConcentrationMechanismBest For
Ascorbic Acid 0.1% w/vScavenges dissolved

Aqueous/Polar Organic mixtures
BHT (Butylated hydroxytoluene) 0.05% w/vRadical Trap (stops propagation)Non-polar / 100% Organic solvents
Sodium Metabisulfite 0.1% w/vReduces peroxidesAcidic aqueous buffers
Part 4: Frequently Asked Questions (FAQs)

Q: Can I store the solution in the fridge to stop degradation? A: Cold storage slows kinetics but increases oxygen solubility (Henry's Law). Cold solutions often contain more dissolved oxygen than warm ones. You must store under an inert headspace (Argon is heavier than air and preferred) even at 4°C.

Q: Why does my LC-MS show a mass of M+16? A: This is the N-Oxide . Secondary amines can react with peroxides (often found in un-stabilized THF or old ethers) to form N-oxides. Ensure your solvents are "Peroxide-Free" grade and fresh.

Q: Is the degradation reversible? A: The Imine stage (yellowing) can sometimes be reversed to the amine by adding a reducing agent like Sodium Borohydride (


), but this alters the sample matrix. The Aldehyde  stage (hydrolysis) is irreversible. Prevention is the only viable strategy.

Q: I am using an amber vial, but it still degrades. A: Amber glass blocks UV light (initiation) but does nothing against dissolved oxygen (propagation). Light protection is necessary but not sufficient. You must combine it with Protocol A (Sparging) .

References
  • Mechanistic Foundation of Benzylamine Oxid

    • Title: Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organoc
    • Source: ACS Omega (2016).
    • Relevance: Defines the radical pathway and the role of electron-donating groups (methoxy)
    • URL:[Link]

  • Sulfate Radical Induced Oxid

    • Title: Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines.[1]

    • Source: Beilstein Journal of Organic Chemistry (2023).
    • Relevance: Illustrates the susceptibility of the benzylic C-H bond to radical abstraction (H
    • URL:[Link]

  • General Stability of Secondary Amines

    • Title: Selective Oxidation of Secondary Amines to N,N-Disubstituted Hydroxylamines.[2]

    • Source: Synlett (2017).
    • Relevance: Discusses the formation of N-oxides and hydroxylamines in secondary amines, a competing degradation p
  • Photochemical Degradation of Methoxy-Substituted Arom

    • Title: Photochemical degradation of the UV filter octyl methoxycinnamate.[3][4][5]

    • Source: Photochemical & Photobiological Sciences (2005).
    • Relevance: While a different molecule, this paper establishes the extreme photosensitivity of methoxy-substituted aromatic rings, necessit
    • URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Reductive Amination for 4-Methoxy-3-Methylphenyl Compounds

Welcome to the technical support center for reductive amination, with a special focus on substrates containing the 4-methoxy-3-methylphenyl moiety. This guide is designed for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reductive amination, with a special focus on substrates containing the 4-methoxy-3-methylphenyl moiety. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-N bond-forming reaction.[1][2][3] Reductive amination is a cornerstone of modern organic synthesis, prized for its efficiency and atom economy.[4][5] However, its application to electronically rich and sterically hindered systems, such as those involving 4-methoxy-3-methylphenyl groups, can present unique challenges.

This resource provides in-depth, experience-driven answers to common problems, explaining the "why" behind the troubleshooting steps to empower you to optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield of the Desired Amine and Recovery of Starting Carbonyl Compound

Question: I am performing a reductive amination with a 4-methoxy-3-methylphenyl ketone and a primary amine, but I'm observing very low conversion to the desired secondary amine. The primary starting material I recover is my ketone. What's going wrong?

Answer: This is a classic issue often rooted in the first step of the reaction: imine formation.[4][6] The equilibrium between the carbonyl compound/amine and the imine/water can be unfavorable, especially with ketones, which are generally less reactive than aldehydes.[7][8] The electron-donating nature of the 4-methoxy and 3-methyl groups on the phenyl ring can further deactivate the ketone towards nucleophilic attack by the amine.

Here’s a breakdown of the likely causes and solutions:

  • Inefficient Imine Formation: The formation of the imine or iminium ion intermediate is a reversible process.[4][9] With sterically hindered or electron-rich ketones, the equilibrium may lie heavily on the side of the starting materials.[7][8]

    • Solution 1: Water Removal. To drive the equilibrium towards the imine, active removal of the water byproduct is crucial. This can be achieved by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄), molecular sieves, or by using a Dean-Stark apparatus with a suitable azeotroping solvent like toluene.

    • Solution 2: Acid Catalysis. The reaction is typically catalyzed by mild acid (pH ~4-6).[10][11] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[11] Acetic acid is a common choice. However, be cautious: too much acid will protonate the amine, rendering it non-nucleophilic.[12]

    • Solution 3: Lewis Acid Catalysis. For particularly stubborn ketones, a Lewis acid such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄) can be employed to activate the carbonyl group.[13]

  • Choice of Reducing Agent: If the imine does form but the reduction is slow, the choice of reducing agent becomes critical.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for one-pot reductive aminations because it is mild and selectively reduces the iminium ion in the presence of the carbonyl starting material.[12][14][15] It is less sensitive to pH than sodium cyanoborohydride.

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective for the imine/iminium ion at a controlled pH (6-7).[16] However, its effectiveness can be hampered by slow imine formation. It is also highly toxic, which is a consideration for process development.[17]

    • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting ketone.[12][13] If used, it is best employed in a two-step (indirect) procedure where the imine is pre-formed before the reducing agent is added.[13][14]

Issue 2: Formation of a Bis-Alkylated (Tertiary Amine) Side Product

Question: I'm reacting a 4-methoxy-3-methylbenzaldehyde with a primary amine to synthesize a secondary amine, but I'm getting a significant amount of the tertiary amine (dialkylation product). How can I prevent this over-alkylation?

Answer: Over-alkylation is a common side reaction when using primary amines.[18] The initially formed secondary amine product is often more nucleophilic than the starting primary amine, allowing it to react with another molecule of the aldehyde to form a tertiary amine.

Here are strategies to suppress this side reaction:

  • Stoichiometry Control: Use a slight excess of the primary amine (e.g., 1.1 to 1.5 equivalents). This increases the probability of the aldehyde reacting with the intended primary amine rather than the secondary amine product.[14]

  • Slow Addition of the Aldehyde: If practical, adding the aldehyde slowly to the mixture of the amine and reducing agent can help maintain a low concentration of the aldehyde, disfavoring the second alkylation step.

  • Stepwise (Indirect) Procedure: A highly effective method is to perform the reaction in two distinct steps.[14]

    • Imine Formation: First, condense the aldehyde and the primary amine (often in a solvent like methanol where imine formation can be rapid) to form the aldimine.[14] Monitor this step by TLC or LC-MS to ensure complete consumption of the aldehyde.

    • Reduction: Once the imine is formed, then add the reducing agent (sodium borohydride is often sufficient for this step) to reduce the C=N bond.[14]

Issue 3: Competing Reduction of the Carbonyl Group to an Alcohol

Question: My reductive amination is producing a significant amount of the corresponding alcohol from my starting 4-methoxy-3-methylphenyl ketone. How can I favor the amination pathway?

Answer: The formation of an alcohol byproduct indicates that your reducing agent is reacting with the starting carbonyl compound faster than with the iminium ion intermediate. This is a problem of chemoselectivity.[4]

  • Choice of Reducing Agent and Conditions:

    • Avoid Strong Reducing Agents in One-Pot Reactions: Do not use powerful reducing agents like sodium borohydride (NaBH₄) in a one-pot (direct) procedure, as they are not selective and will readily reduce the ketone.[12][13]

    • Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent to avoid this side reaction in a direct reductive amination.[14][15] It is sterically hindered and less reactive, showing a strong preference for reducing the protonated imine (iminium ion) over the ketone.[15][17]

    • pH Control with NaBH₃CN: If using sodium cyanoborohydride, maintaining the pH in the 6-7 range is critical.[16] At lower pH, the rate of ketone reduction increases.

  • Ensure Imine Formation: If imine formation is sluggish, there will be a higher concentration of the ketone available to be reduced. Refer to the solutions in Issue 1 to promote the formation of the imine intermediate.

Issue 4: Dimerization and Other Unidentified Side Products

Question: I am observing the formation of higher molecular weight species and other uncharacterized impurities in my reaction with a 4-methoxy-3-methylphenyl aldehyde and a secondary amine. What could be causing this?

Answer: The formation of dimers or other complex side products can arise from several pathways, particularly with reactive aldehydes.

  • Aldol Condensation: Under basic or acidic conditions, aldehydes with α-hydrogens can undergo self-condensation. While the 3-methyl group is on the phenyl ring and not alpha to the carbonyl, it's important to consider if other components in your reaction mixture could facilitate side reactions.

  • Imine/Enamine Reactivity: The iminium ion formed from a secondary amine and an aldehyde can be highly reactive. It can potentially react with another molecule of the amine or other nucleophiles present.

  • Impurity-Driven Reactions: Ensure the purity of your starting materials. Impurities in the aldehyde or amine could lead to unexpected side reactions.

Troubleshooting Steps:

  • Purify Starting Materials: Distill or recrystallize the aldehyde and amine if their purity is questionable.

  • Optimize Reaction Conditions:

    • Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions.

    • Concentration: Adjust the concentration of your reactants. Sometimes, more dilute conditions can disfavor bimolecular side reactions.

  • Thorough Characterization: Attempt to isolate and characterize the major side products. Understanding their structure will provide crucial clues about the unwanted reaction pathway.

Visual Troubleshooting Guide & Workflow

The following diagram illustrates a logical workflow for troubleshooting common reductive amination issues.

ReductiveAmination_Troubleshooting Start Start Reaction (Carbonyl + Amine + Reducing Agent) Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Problem Problem Identified Monitor->Problem Incomplete or Side Products LowConversion Low Conversion/ Starting Material Recovered Problem->LowConversion OverAlkylation Over-Alkylation (Tertiary Amine Formation) Problem->OverAlkylation AlcoholByproduct Alcohol Byproduct Problem->AlcoholByproduct OtherSideProducts Dimers/Other Impurities Problem->OtherSideProducts Sol_LowConversion Promote Imine Formation: - Add dehydrating agent - Optimize acid catalysis - Switch to two-step protocol LowConversion->Sol_LowConversion Sol_OverAlkylation Control Stoichiometry: - Use excess primary amine - Slow aldehyde addition - Switch to two-step protocol OverAlkylation->Sol_OverAlkylation Sol_AlcoholByproduct Improve Selectivity: - Use NaBH(OAc)₃ - Avoid NaBH₄ in one-pot - Control pH for NaBH₃CN AlcoholByproduct->Sol_AlcoholByproduct Sol_OtherSideProducts Minimize Side Reactions: - Purify starting materials - Lower reaction temperature - Adjust concentration OtherSideProducts->Sol_OtherSideProducts

Caption: Troubleshooting workflow for reductive amination.

Key Experimental Protocols

Protocol 1: One-Pot (Direct) Reductive Amination using NaBH(OAc)₃

This protocol is generally preferred for its operational simplicity and high selectivity, especially with ketones.[14]

  • To a stirred solution of the 4-methoxy-3-methylphenyl carbonyl compound (1.0 equiv.) and the amine (1.1-1.2 equiv.) in an anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add acetic acid (1.0-1.2 equiv.) if the substrate is a ketone. Aldehydes often do not require an acid catalyst.[14]

  • Stir the mixture at room temperature for 20-60 minutes to allow for initial imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv.) portion-wise over 10-15 minutes. An exotherm may be observed.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS). Reaction times can range from a few hours to overnight.

  • Quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization.

Protocol 2: Two-Step (Indirect) Reductive Amination

This method is ideal for preventing over-alkylation with primary amines or for reactions with less stable reducing agents.[14]

Step A: Imine Formation

  • Dissolve the aldehyde (1.0 equiv.) and the primary amine (1.0-1.1 equiv.) in methanol (MeOH).

  • Stir the solution at room temperature. The formation of the imine is often rapid. Monitor by TLC or LC-MS until the aldehyde is consumed.

  • For less reactive ketones, you may need to add a dehydrating agent and stir for a longer period.

Step B: Reduction

  • Cool the methanolic solution of the pre-formed imine to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.1-1.5 equiv.) slowly in small portions. Be cautious of hydrogen gas evolution.

  • Allow the reaction to warm to room temperature and stir until the imine is fully consumed.

  • Quench the reaction carefully with water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the product with an organic solvent, and follow steps 7-8 from Protocol 1 for workup and purification.

Summary of Reducing Agent Selection

Reducing AgentTypical Solvent(s)Selectivity for Imine vs. CarbonylKey Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, THF, DCMExcellentReagent of choice for one-pot reactions; moisture-sensitive.[13][14]
Sodium Cyanoborohydride (NaBH₃CN) MeOH, EtOHGood (at pH 6-8)Requires careful pH control; highly toxic.[4][16]
Sodium Borohydride (NaBH₄) MeOH, EtOHPoorWill reduce aldehydes and ketones; best for two-step procedures.[13]
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) Alcohols, EtOAcGoodCan reduce other functional groups (e.g., C=C bonds, nitro groups).

Mechanistic Insight: Main vs. Side Reaction Pathways

The following diagram illustrates the desired reductive amination pathway versus the common side reactions of over-alkylation and carbonyl reduction.

Reaction_Pathways cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_products Products Carbonyl Ar-C(O)-R' Imine Imine/Iminium Ion Ar-C(R')=N⁺HR'' Carbonyl->Imine + Amine - H₂O Alcohol Side Product: Alcohol Ar-CH(OH)-R' Carbonyl->Alcohol + [H⁻] (Direct Reduction) Amine R''-NH₂ Amine->Imine DesiredAmine Desired Secondary Amine Ar-CH(R')-NHR'' Imine->DesiredAmine + [H⁻] (Reduction) TertiaryAmine Side Product: Tertiary Amine (Over-alkylation) DesiredAmine->TertiaryAmine + Carbonyl, -H₂O + [H⁻]

Caption: Desired vs. side reaction pathways in reductive amination.

This guide provides a comprehensive framework for addressing the common challenges encountered during the reductive amination of 4-methoxy-3-methylphenyl compounds. By understanding the underlying chemical principles and systematically applying these troubleshooting strategies, you can significantly improve the success rate and efficiency of your synthetic efforts.

References
  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC. (n.d.).
  • The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing). (n.d.).
  • Application Notes and Protocols for Reductive Amination using Boc-eda-ET HCl - Benchchem. (n.d.).
  • Reductive Amination in the Synthesis of Pharmaceuticals | Chemical Reviews. (2019, October 21). ACS Publications.
  • Myers Chem 115. (n.d.).
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry. (n.d.). ACS Publications.
  • Reductive amination - Wikipedia. (n.d.).
  • Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. (2025, August 7). ResearchGate.
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. (n.d.).
  • Reductive Amination - Wordpress. (2026, February 2).
  • Reductive amination of PCP‐derivatives and dichloro‐bridged dimers... - ResearchGate. (n.d.).
  • Reductive Amination - Common Conditions. (n.d.).
  • Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF - ResearchGate. (n.d.).
  • Reductive amination of carbohydrates using NaBH(OAc)3 - PubMed. (2005, March 15). NIH.
  • Reductive Amination in the Synthesis of Pharmaceuticals - PubMed. (2019, December 11).
  • Reductive Amination - Chemistry Steps. (2024, March 28).
  • Reductive Amination - Organic Chemistry Tutor. (n.d.).
  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - PMC. (n.d.).
  • Imines formation - OperaChem. (2024, December 10).
  • Synthesis of Dimer Fatty Acid Methyl Esters by Catalytic Oxidation and Reductive Amination: An Efficient Route to Branched Polyamides - ResearchGate. (2025, August 6).
  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1).
  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (n.d.).
  • Formation of Imines and Enamines - Chemistry Steps. (2025, July 5).
  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? : r/OrganicChemistry - Reddit. (2025, January 1).
  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. (2025, January 1).
  • An imine is a functional group or chemical compound containing a carbon–nitrogen double bond. - BYJU'S. (2022, January 28).
  • (a) Amine alkylation and reductive amination are classical synthetic... - ResearchGate. (n.d.).
  • Imines - Properties, Formation, Reactions, and Mechanisms - Master Organic Chemistry. (2022, March 7).
  • Sodium cyanoborohydride reductive amination troubleshooting? - ECHEMI. (n.d.).
  • The synthesis of sterically hindered amines by a direct reductive amination of ketones. (2016, January 14).
  • Imine - Wikipedia. (n.d.).
  • Specific solvent issues with Reductive Amination/Alkylation - Wordpress. (n.d.).
  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC. (2022, August 19).
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. (2024, April 29).
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.).
  • Aldehydes and Ketones to Amines - Chemistry Steps. (2024, December 7).
  • Reductive amination in case of secondary amines - Chemistry Stack Exchange. (2019, July 25).

Sources

Troubleshooting

Minimizing matrix interference in mass spectrometry of 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine

Ticket #8492: LC-MS/MS Optimization for 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine Status: Open Priority: Critical (Method Validation Stalled) Analyte Class: Secondary Benzylamine (Lipophilic, Basic) Assigned Speci...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: LC-MS/MS Optimization for 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine

Status: Open Priority: Critical (Method Validation Stalled) Analyte Class: Secondary Benzylamine (Lipophilic, Basic) Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Context

You are encountering signal instability or suppression during the quantification of 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine . Based on its structure, this molecule is a lipophilic secondary amine (estimated pKa ~9.5).[1]

In Electrospray Ionization (ESI+), this compound competes for surface charge on the electrospray droplets.[1] The primary source of interference for this class of compounds in biological matrices (plasma/tissue) is glycerophosphocholines (phospholipids) .[1] These co-elute, causing "ion suppression" where the matrix components monopolize the ionization energy, rendering your analyte invisible or quantitatively unreliable.[2]

This guide provides a root-cause analysis and three validated workflows to eliminate these effects.

Diagnostic Workflow: Do I have a Matrix Problem?

Before changing your extraction method, you must map where the suppression occurs relative to your analyte's retention time.

Q: How do I visualize the matrix effect without running hundreds of blanks? A: Perform a Post-Column Infusion (PCI) experiment.

This is the industry-standard diagnostic (based on the Bonfiglio/Matuszewski approach).[1]

Protocol: Post-Column Infusion Setup
  • Infusion: Syringe-infuse a constant flow of your analyte (100 ng/mL) into the MS source at 10 µL/min via a T-tee connector.

  • Injection: While infusing, inject a blank matrix extract (e.g., extracted plasma with no analyte) onto the LC column.[1]

  • Observation: Monitor the baseline of your analyte.[1]

    • Flat Baseline: No interference.[1]

    • Dip/Drop: Ion Suppression (Matrix components are "stealing" charge).[1]

    • Peak/Rise: Ion Enhancement.[1][3]

MatrixDiagnosis Start Start Diagnosis: Signal Variability PCI Run Post-Column Infusion (PCI) (Infuse Analyte + Inject Blank Matrix) Start->PCI Result Analyze Baseline at Analyte Retention Time (RT) PCI->Result Suppression Baseline Dip (Suppression) Result->Suppression Signal drops >20% Clean Flat Baseline (No Effect) Result->Clean Stable Signal Action1 Action: Switch to Mixed-Mode SPE (Remove Phospholipids) Suppression->Action1 Action2 Action: Optimize Gradient (Move Analyte away from Dip) Suppression->Action2 Action3 Action: Check Injection Volume or Source Temp Clean->Action3

Figure 1: Decision logic for diagnosing matrix effects using Post-Column Infusion.

Solution 1: Sample Preparation (The Root Cause)

Q: I am using Protein Precipitation (PPT) with Acetonitrile. Is that enough? A: No.

PPT removes proteins but leaves >90% of phospholipids in the supernatant.[1] For a lipophilic amine like 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine, phospholipids often co-elute because they share similar hydrophobic retention characteristics on C18 columns.[1]

Recommended Method: Mixed-Mode Cation Exchange (MCX) SPE

Because your analyte is a base (amine), it can be positively charged.[1] We use this to our advantage to wash away interferences.

StepSolvent SystemMechanism
1. Load Sample diluted in 2% Formic Acid Ionic Binding: The analyte (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

) binds to the sorbent's sulfonate groups (

). Neutrals/Acids bind only by weak hydrophobic forces.[1]
2. Wash 1 0.1% Formic Acid (aq) Removes salts and proteins.[1] Analyte stays locked by charge.[1]
3. Wash 2 100% Methanol Critical Step: Removes hydrophobic interferences (Phospholipids) that are not charged.[1] Analyte stays locked.
4. Elute 5% NH₄OH in Methanol Release: High pH neutralizes the analyte (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

), breaking the ionic bond. It elutes pure.

Why this works: Phospholipids are zwitterionic or neutral in methanol and will wash away in Step 3.[1] Your amine remains chemically "locked" until you deliberately release it in Step 4.[1]

Solution 2: Chromatographic Resolution

Q: I cannot afford SPE. Can I fix this with my LC gradient? A: Yes, by shifting the "Phospholipid Dump."

Phospholipids (PLs) usually elute at the end of a reversed-phase gradient (high % organic).[1] If your analyte is lipophilic, it might be eluting right in the middle of this "dump."

Protocol: The "PL-Dump" Monitor

Add these transitions to your MS method to see the enemy:

  • m/z 184 -> 184: Phosphatidylcholines (PC) - The most abundant class.[1]

  • m/z 496 -> 184: Lysophosphatidylcholines (LPC).[1]

Optimization Strategy
  • Column Choice: Switch from C18 to Biphenyl or PFP (Pentafluorophenyl) .[1]

    • Reason: Your analyte has an electron-rich aromatic ring (methoxy/methyl groups).[1] PFP columns interact via pi-pi stacking, increasing retention and selectivity for the amine without increasing retention for the aliphatic phospholipids.

  • Mobile Phase pH:

    • Acidic (Formic Acid): Standard.[1] Analyte is ionized.[1][3][4]

    • Basic (Ammonium Bicarbonate, pH 10): Advanced. At high pH, your amine is neutral and retains longer on C18, potentially shifting it away from the early-eluting LPCs. Note: Ensure your column is pH 10 stable.

Solution 3: Internal Standard Normalization

Q: I still see some suppression. How do I correct the data? A: You must use a Stable Isotope Labeled (SIL) Internal Standard.

An analog (like a similar drug) is not sufficient.[1] You need a deuterated (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) or Carbon-13 (

) version of 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine.
  • Why: The SIL co-elutes exactly with your analyte.[1]

  • Mechanism: If the matrix suppresses your analyte by 50%, it also suppresses the SIL by 50%. The ratio of Analyte/SIL remains constant, preserving quantitative accuracy.

Comparison of Extraction Techniques
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Mixed-Mode SPE (MCX)
Phospholipid Removal < 10% (Poor)~80% (Good)> 99% (Excellent)
Analyte Recovery VariableHigh (if pH optimized)Consistent
Sensitivity Low (High noise)MediumHigh (Concentration effect)
Cost $


$
Recommendation Avoid Acceptable AlternativeGold Standard
Visualizing the Cleanup Mechanism

SPE_Mechanism cluster_0 Step 1: Loading (Acidic pH) cluster_1 Step 2: Organic Wash (MeOH) cluster_2 Step 3: Elution (Basic pH) Analyte_Pos Analyte (+) (Protonated) Sorbent MCX Sorbent (-SO3 Charge) Analyte_Pos->Sorbent Ionic Bond (Strong) Analyte_Pos->Sorbent Remains Bound (Ionic Lock) Analyte_Neut Analyte (0) (Deprotonated) Analyte_Pos->Analyte_Neut Matrix_Neut Phospholipids (Neutral/Zwitter) Matrix_Neut->Sorbent Hydrophobic (Weak) Waste Waste Matrix_Neut->Waste Wash 100% Methanol Wash->Matrix_Neut Elutes Base 5% NH4OH Base->Analyte_Pos Neutralizes Collect Collection Plate Analyte_Neut->Collect Releases

Figure 2: Mechanism of Mixed-Mode Cation Exchange (MCX) for amine purification.

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

    • [1]

  • Bonfiglio, R., et al. (1999).[1] The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry.

    • [1]

  • Chambers, E., et al. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

    • [1]

  • Biotage Application Note. (2023). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds.[1]

    • [1]

Sources

Optimization

Identifying common impurities in the synthesis of 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine. This guide is designed for researchers, chemists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this compound. We provide in-depth troubleshooting advice and frequently asked questions to help you identify, understand, and mitigate common impurities, thereby improving yield, purity, and process robustness.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine and which is recommended?

The most prevalent and direct method for synthesizing this target is the reductive amination of 4-methoxy-3-methylbenzaldehyde with methylamine.[1][2] This approach involves the formation of an intermediate imine, which is then reduced to the final secondary amine. Key variations of this route include:

  • Direct Reductive Amination: Using reducing agents like sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃).[1] This is often the preferred method due to its high selectivity and milder reaction conditions.

  • Leuckart-Wallach Reaction: This classical method uses formic acid or formamide as both the reducing agent and the source of the amine (if starting from ammonia, though methylamine is used here).[3][4] It typically requires higher temperatures and can lead to specific byproducts, such as N-formyl derivatives.[5]

  • Catalytic Hydrogenation: The imine formed from the aldehyde and methylamine can be reduced using hydrogen gas in the presence of a catalyst (e.g., Pd/C, Raney Nickel). This method is clean but requires specialized high-pressure equipment.

The choice of route depends on available equipment, scale, and tolerance for specific impurities. For laboratory-scale synthesis, direct reductive amination with agents like NaBH(OAc)₃ offers excellent control and high yields.

Q2: What are the primary sources of impurities in these syntheses?

Impurities can arise from several sources, and understanding their origin is the first step in prevention.[6][7]

  • Starting Materials: Impurities present in the initial 4-methoxy-3-methylbenzaldehyde or methylamine solution will carry through the synthesis.[6][7] For instance, the starting aldehyde may contain isomeric impurities from its own synthesis.[8]

  • Side Reactions: Competing reaction pathways can generate byproducts. Examples include over-alkylation, dimerization, or reactions involving the solvent or reagents.[9]

  • Incomplete Reactions: Unreacted starting materials or stable intermediates (like the imine or N-formyl species) are common impurities if the reaction is not driven to completion.[10]

  • Degradation: The product or intermediates may degrade under harsh reaction conditions (e.g., high heat, strong acid/base), leading to decomposition products.[7]

Q3: Why is it critical to identify and control these impurities?

In the context of drug development and chemical research, impurity profiling is a non-negotiable aspect of quality control.[11][12]

  • Biological Activity: Impurities can have their own pharmacological or toxicological effects, potentially confounding experimental results or posing a safety risk.[11]

  • Regulatory Compliance: Regulatory bodies like the FDA and ICH have stringent guidelines on the identification, qualification, and quantification of impurities in active pharmaceutical ingredients (APIs).[11][12]

  • Process Reproducibility: The presence of variable impurities can affect the physical properties of the final compound (e.g., crystallinity, solubility) and impact the consistency of downstream processes.[13]

Troubleshooting Guide: Impurity Identification & Mitigation

This section addresses specific problems you may encounter during the synthesis, organized by the synthetic route.

Route 1: Direct Reductive Amination

This method is favored for its selectivity but is not without potential pitfalls. The general workflow involves forming the imine from 4-methoxy-3-methylbenzaldehyde and methylamine, followed by reduction.

G cluster_1 Step 1: Imine Formation cluster_2 Step 2: Reduction cluster_3 Potential Impurities Aldehyde 4-Methoxy-3-methyl- benzaldehyde Imine Intermediate Imine (C10H13NO) Aldehyde->Imine + Impurity1 Unreacted Aldehyde Aldehyde->Impurity1 Incomplete Reaction Impurity4 Benzyl Alcohol Derivative Aldehyde->Impurity4 Over-reduction Methylamine Methylamine Methylamine->Imine + Product Desired Product (C10H15NO) Imine->Product Impurity2 Unreduced Imine Imine->Impurity2 Incomplete Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product + Impurity3 Over-alkylation Product (Tertiary Amine) Product->Impurity3 Side Reaction (less common with CH3)

Fig 1. Reductive Amination Workflow and Common Impurity Origins.
Q: My final product analysis (HPLC/GC-MS) shows a significant peak corresponding to the starting aldehyde. What happened?

A: Cause & Explanation: This is a classic case of an incomplete reaction. The root cause is typically insufficient imine formation before the reduction step, or the imine formation itself being the rate-limiting step.[1] If the reducing agent is added too early or is too reactive towards the aldehyde (like NaBH₄), it can reduce the aldehyde to the corresponding benzyl alcohol (4-methoxy-3-methylbenzyl alcohol) before it has a chance to form the imine.

Troubleshooting & Solutions:

  • Pre-form the Imine: Mix the aldehyde and methylamine in your solvent (e.g., dichloroethane or methanol) and stir for 30-60 minutes at room temperature before adding the reducing agent. This allows the imine-iminium equilibrium to be established. The use of a dehydrating agent, like molecular sieves, can also drive this equilibrium forward.

  • Choose the Right Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the best choice as it is mild enough not to significantly reduce the aldehyde but is highly effective at reducing the protonated imine (iminium ion).[1] If using NaBH₄, the reaction pH should be carefully controlled to favor imine formation.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the disappearance of the starting aldehyde before quenching the reaction.

Q: I've identified an impurity with a molecular weight two units less than my product. Is this the imine?

A: Cause & Explanation: Yes, an impurity with a mass of C₁₀H₁₃NO (M-2 compared to the C₁₀H₁₅NO product) is almost certainly the unreduced N-(4-methoxy-3-methylbenzylidene)-N-methylmethanimine intermediate. This indicates that the reduction step was incomplete. This can be caused by:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent was too low.

  • Deactivated Reducing Agent: The hydride reagent may have been deactivated by moisture or acidic conditions in the reaction mixture.

  • Insufficient Reaction Time/Temperature: The reduction may not have had enough time to go to completion, especially if performed at a low temperature.

Troubleshooting & Solutions:

  • Stoichiometry Check: Ensure you are using a slight excess (1.2-1.5 equivalents) of the reducing agent.

  • Control of Conditions: Use anhydrous solvents to prevent the deactivation of the hydride reagent.

  • Extend Reaction Time: Continue to stir the reaction for a longer period after the addition of the reducing agent. Monitor by TLC/LC-MS until the imine spot or peak is no longer visible. Gentle warming may be required for less reactive substrates, but should be done with care to avoid side reactions.

Route 2: Leuckart-Wallach Reaction

This method is robust but the high temperatures and use of formic acid can generate a unique impurity profile.

G cluster_1 Reaction Core cluster_2 Common Impurities & Causes Aldehyde 4-Methoxy-3-methyl- benzaldehyde Imine Imine Intermediate Aldehyde->Imine Amine Methylamine Amine->Imine FormicAcid Formic Acid (Reducing Agent) N_Formyl N-formyl Intermediate Imine->N_Formyl Reduction with HCOOH Impurity2 Dimer Impurities Imine->Impurity2 Side Reaction (High Temp) Product Desired Product N_Formyl->Product Essential Step Impurity1 Residual N-formyl Impurity N_Formyl->Impurity1 Incomplete Hydrolysis Hydrolysis Acidic Hydrolysis (HCl)

Sources

Reference Data & Comparative Studies

Validation

Proton NMR (1H-NMR) spectral analysis of 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine

Executive Summary In the synthesis of phenethylamine derivatives and pharmaceutical intermediates, the precise characterization of 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine (Target Molecule) is critical. Its struc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of phenethylamine derivatives and pharmaceutical intermediates, the precise characterization of 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine (Target Molecule) is critical. Its structural integrity determines the efficacy of downstream API synthesis.

This guide provides a definitive technical comparison between the Target Molecule and its most common synthetic "alternatives"—specifically its regioisomer (3-methoxy-4-methyl) and methylation byproducts . Unlike standard spectral lists, this document focuses on diagnostic signal resolution , providing you with the logic to validate identity and purity with high confidence.

Part 1: Structural Logic & Theoretical Framework

To interpret the NMR spectrum accurately, we must first map the magnetic environment of the molecule. The structure consists of a trisubstituted benzene ring (1,3,4-pattern), a methoxy ether, and a secondary amine side chain.

The Diagnostic Challenge

The primary challenge in characterizing this molecule is distinguishing it from its regioisomer , where the methyl and methoxy substituents are swapped. Both isomers possess identical molecular weights (MS cannot distinguish them easily) and similar polarities (co-elution in HPLC is common). 1H-NMR is the superior tool for this differentiation.

Structural Numbering & Environment[1][2][3]
  • Position 1: Alkylaminomethyl group (–CH₂–NH–CH₃).

  • Position 3: Methyl group (–CH₃).[1]

  • Position 4: Methoxy group (–OCH₃).

  • Aromatic Protons: H-2, H-5, H-6.

Predicted Electronic Effects (Shielding/Deshielding)[2]
  • H-5 (Ortho to OMe): The methoxy group is a strong electron donor by resonance. H-5 will be the most shielded (upfield) aromatic proton.

  • H-2 (Meta to OMe, Ortho to Me): Weakly shielded by the methyl group but deshielded by the ring current and lack of ortho-oxygenation.

  • H-6 (Meta to OMe): Similar to H-2 but lacks the immediate ortho-methyl shielding.

Part 2: Experimental Protocol

Objective: Obtain a high-resolution spectrum capable of resolving long-range couplings (J ~1-2 Hz) to confirm the 1,3,4-substitution pattern.

Solvent Selection Strategy
  • Chloroform-d (CDCl₃): Recommended for Free Base.

    • Pros: Sharp signals, excellent resolution of coupling constants.

    • Cons: NH proton may be broad or invisible due to exchange.

  • DMSO-d₆: Recommended for Hydrochloride Salts.

    • Pros: Solubilizes polar salts; slows proton exchange, often revealing the NH as a distinct broad singlet or quartet (if coupled to CH₃).

    • Cons: Viscosity broadens peaks slightly; water peak (3.33 ppm) can obscure methoxy/benzylic regions.

Sample Preparation Workflow
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration is vital to see the small benzylic coupling.

  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (e.g., drying agents) that cause magnetic inhomogeneity.

  • Reference: Use TMS (0.00 ppm) or residual solvent peak (CHCl₃ 7.26 ppm).

Part 3: Comparative Spectral Analysis

This section compares the Target Molecule against its primary synthetic impurities/alternatives.

Comparison A: Target vs. Regioisomer (3-Methoxy-4-methyl)

This is the most critical quality gate. If your starting material (aldehyde) was impure, you will generate the isomer.

FeatureTarget: 4-Methoxy-3-methyl Alternative: 3-Methoxy-4-methyl Diagnostic Logic
H-5 Signal Doublet (d) , J ≈ 8.0 HzDoublet (d) , J ≈ 8.0 HzIndistinguishable by multiplicity alone.
H-5 Shift ~6.7 - 6.8 ppm (Shielded by ortho-OMe)~7.0 - 7.1 ppm (Deshielded, ortho to Me)CRITICAL: In the target, the doublet is the most upfield aromatic signal. In the isomer, the doublet is downfield.
H-2 Signal Broad Singlet / d (J~2Hz)Broad Singlet / d (J~2Hz)Indistinguishable.
H-2 Shift ~7.0 - 7.1 ppm ~6.6 - 6.7 ppm (Shielded by ortho-OMe)CRITICAL: The singlet (H-2) is downfield in the target, but upfield in the isomer.
Comparison B: Target vs. Over-Methylation (Tertiary Amine)

During reductive amination, "over-alkylation" produces the N,N-dimethyl impurity.

FeatureTarget (Secondary Amine) Impurity (Tertiary Amine)
N-Methyl Singlet (3H) at ~2.40 ppmSinglet (6H) at ~2.25 ppm
Benzylic CH₂ Singlet (2H) at ~3.65 ppmSinglet (2H) at ~3.40 ppm

Expert Insight: The tertiary amine impurity shifts the benzylic CH₂ upfield significantly due to the increased electron density of the tertiary nitrogen.

Part 4: Data Summary Tables

Table 1: Chemical Shift Assignments (CDCl₃, 400 MHz)
PositionProton TypeShift (δ, ppm)MultiplicityIntegrationCoupling (Hz)
Ar-H5 Aromatic6.75Doublet (d)1HJ = 8.2
Ar-H6 Aromatic7.05dd1HJ = 8.2, 2.1
Ar-H2 Aromatic7.10Broad s / d1HJ ~ 2.0
O-CH₃ Methoxy3.81Singlet (s)3H-
Ar-CH₂-N Benzylic3.68Singlet (s)*2H-
N-CH₃ N-Methyl2.42Singlet (s)3H-
Ar-CH₃ Methyl2.20Singlet (s)3H-
NH Amine1.8 - 2.5Broad (br)1HExchangeable

*Note: The benzylic CH₂ may appear as a doublet if the NH proton is in slow exchange (e.g., in dry DMSO or salt form).

Part 5: Visualization

Diagram 1: Analysis Workflow & Decision Tree

This diagram outlines the logical flow for validating the compound's identity against its isomer.

NMR_Workflow Start Crude Product (Reductive Amination) Acquire Acquire 1H-NMR (CDCl3 or DMSO-d6) Start->Acquire Check_NMe Check N-Me Region (2.2 - 2.5 ppm) Acquire->Check_NMe Decision_Alk Is N-Me Integral 3H or 6H? Check_NMe->Decision_Alk Tertiary Impurity: Tertiary Amine (Over-methylation) Decision_Alk->Tertiary 6H (Singlet) Secondary Target: Secondary Amine (Correct Alkylation) Decision_Alk->Secondary 3H (Singlet) Check_Ar Analyze Aromatic Region (6.5 - 7.5 ppm) Secondary->Check_Ar Decision_Iso Location of Doublet (J=8Hz)? Check_Ar->Decision_Iso Target_ID Target Confirmed: 4-Methoxy-3-methyl (Doublet is Upfield ~6.75) Decision_Iso->Target_ID Upfield (< 6.9 ppm) Isomer_ID Isomer Detected: 3-Methoxy-4-methyl (Doublet is Downfield ~7.1) Decision_Iso->Isomer_ID Downfield (> 7.0 ppm)

Caption: Decision tree for distinguishing the target molecule from alkylation byproducts and regioisomers.

Diagram 2: Structural Coupling Logic

Visualizing the 1,3,4-substitution pattern to explain the splitting.

Coupling_Logic H5 H-5 (Ortho to OMe) Shielded H6 H-6 (Meta to OMe) Deshielded H5->H6 Ortho Coupling (J ~ 8 Hz) H2 H-2 (Iso to Me) Deshielded H6->H2 Meta Coupling (J ~ 2 Hz) OMe 4-OMe Group (Strong Donor) OMe->H5 Shielding (+I/+M) OMe->H6 Meta Effect Me 3-Me Group (Weak Donor) Me->H2 Weak Shielding

Caption: Coupling network showing how the 4-methoxy group dictates the shielding pattern, distinguishing H-5 from H-6/H-2.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 485407, 1-(4-methoxyphenyl)-N-methylmethanamine. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • University of Wisconsin-Madison. Evans Group pKa Table and NMR Chemical Shift Tables. Retrieved from [Link]

Sources

Comparative

FTIR and UV-Vis spectral data for validating 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine purity

This guide is structured as a high-level technical directive for analytical chemists and process engineers. It synthesizes theoretical spectroscopic principles with practical validation protocols for 1-(4-Methoxy-3-methy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical directive for analytical chemists and process engineers. It synthesizes theoretical spectroscopic principles with practical validation protocols for 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine , a specific benzylamine derivative often encountered as a specialized intermediate or precursor.

Executive Summary & Chemical Context

Target Analyte: 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine Chemical Class: Secondary Benzylamine / Trisubstituted Benzene Molecular Formula: C₁₀H₁₅NO Molecular Weight: 165.23 g/mol

Validating the purity of substituted benzylamines requires distinguishing the target molecule from structurally similar byproducts, particularly the desmethyl analog (4-Methoxy-N-methylbenzylamine) and regioisomers (positional isomers of the methyl group) . While HPLC-MS remains the quantitative gold standard, it is resource-intensive. This guide evaluates how FTIR and UV-Vis spectroscopy serve as rapid, cost-effective alternatives for routine purity screening and identity confirmation.

Method Comparison Matrix

The following table objectively compares the target methods against the industry gold standard (HPLC).

FeatureFTIR (ATR) UV-Vis Spectroscopy HPLC-MS (Reference)
Primary Utility Identity Fingerprinting (Isomer distinction)Quantification (Concentration)Separation & Absolute Purity
Speed < 2 Minutes< 5 Minutes30–60 Minutes
Specificity High (Fingerprint region identifies substitution patterns)Low (Chromophores overlap with impurities)Very High
Sample State Solid/Liquid (Neat)Dilute SolutionSolubilized Matrix
Cost Per Run NegligibleLowHigh (Solvents/Columns)
Limit of Detection ~1-2% Impurity~0.1% Impurity<0.01% Impurity

Deep Dive: FTIR Spectral Validation

Objective: Confirm structural identity and rule out positional isomers (e.g., 2-methyl or desmethyl analogs).

Mechanistic Causality

The power of FTIR for this molecule lies in the Fingerprint Region (600–1500 cm⁻¹) . The target molecule has a 1,2,4-trisubstituted benzene ring (using IUPAC numbering for the ring where the alkyl chain is 1, methoxy is 4, methyl is 3. Note: Chemically, this is a 1,3,4-substitution pattern relative to the benzylamine chain, but spectroscopically it behaves as a trisubstituted system).

  • The Target (3-methyl): Has two adjacent aromatic protons (positions 5 and 6) and one isolated proton (position 2).

  • The Impurity (Desmethyl): Is a 1,4-disubstituted benzene (para-substitution), which has a distinctly different out-of-plane (OOP) bending signature.

Diagnostic Peak Assignments

To validate the target, look for the following spectral bands.[1][2][3][4][5][6] Absence of the "Isolated H" band suggests the desmethyl impurity.

Functional GroupModeWavenumber (cm⁻¹)Diagnostic Significance
Secondary Amine N-H Stretch3300–3350 (Weak, Broad)Confirms amine salt formation or free base.
Aromatic Ring C-H Stretch3000–3100Differentiates from aliphatic chains.[6]
Methoxy Group C-O Stretch1240–1260 (Strong) Primary Identifier. Asymmetric stretch of Ar-O-C.
Trisubstituted Ring C-H OOP Bend800–860 Corresponds to 2 adjacent aromatic hydrogens.
Trisubstituted Ring C-H OOP Bend870–900 Corresponds to 1 isolated aromatic hydrogen . Crucial for distinguishing from para-disubstituted impurities.
Protocol: Rapid ATR-FTIR Screening
  • Background: Collect a background spectrum (air) using a diamond ATR crystal.

  • Sample Loading: Apply ~5 mg of the neat oil or hydrochloride salt to the crystal.

  • Compression: Apply high pressure (clamp) to ensure intimate contact.

  • Acquisition: Scan 4000–600 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Validation Logic:

    • Pass: Presence of doublet in fingerprint region (800-900 cm⁻¹) AND strong C-O stretch (1250 cm⁻¹).

    • Fail: Single strong band at ~830 cm⁻¹ (indicates para-disubstituted impurity).

Deep Dive: UV-Vis Spectral Validation

Objective: Rapid quantification of gross purity using Beer-Lambert Law.

Mechanistic Causality

The 4-methoxy-3-methylphenyl moiety acts as the chromophore. The methoxy group is an auxochrome with lone pair electrons that interact with the benzene


-system (

and

transitions), causing a bathochromic (red) shift and hyperchromic (intensity) effect compared to a simple benzylamine.
  • Expected

    
    :  278–282 nm (in Methanol).
    
  • Shift Logic: The extra methyl group at position 3 adds slight electron density and steric bulk, potentially shifting the maxima +2-3 nm compared to the desmethyl analog (~276 nm).

Protocol: Quantitative Purity Check
  • Solvent: Methanol (HPLC Grade). Cutoff < 205 nm.[4]

  • Blank: Run a baseline with pure methanol.

  • Stock Preparation: Dissolve 10.0 mg of sample in 100 mL Methanol (100 ppm).

  • Dilution: Dilute 1:10 to reach ~10 ppm (within linear range).

  • Scan: 200–400 nm.

  • Calculation:

    
    
    (Where 
    
    
    
    is Absorbance at
    
    
    and
    
    
    is Concentration).

Visualization of Validation Logic

Diagram 1: The Spectral Validation Workflow

This flowchart illustrates the decision-making process when validating a batch of 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine.

ValidationWorkflow Start Crude Sample Received Solubility Solubility Check (Methanol) Start->Solubility UV_Vis UV-Vis Analysis (200-400 nm) Solubility->UV_Vis Dissolved Abs_Check Check Lambda Max (278-282 nm?) UV_Vis->Abs_Check FTIR ATR-FTIR Analysis (Neat) Abs_Check->FTIR Pass Reject Reject Batch (Isomer/Impurity) Abs_Check->Reject Fail (Shift > 5nm) FP_Check Fingerprint Check (800-900 cm-1) FTIR->FP_Check HPLC Proceed to HPLC-MS (Final Quantitation) FP_Check->HPLC Pass (Trisubstituted Pattern) FP_Check->Reject Fail (Disubstituted Pattern)

Caption: Sequential workflow for validating benzylamine derivative purity using spectral screens before HPLC.

Diagram 2: Signal Transduction - Why the Peaks Exist

This diagram maps the chemical structure to the specific spectral signals observed.

SpectralLogic Methoxy Methoxy Group (-OCH3) CO_Stretch C-O Stretch ~1250 cm-1 Methoxy->CO_Stretch Strong Dipole Chromophore Bathochromic Shift Lambda Max ~280nm Methoxy->Chromophore Auxochrome Effect Ring Benzene Ring (1,3,4-Substituted) OOP_Bend OOP Bending 800-900 cm-1 Ring->OOP_Bend Subst. Pattern Ring->Chromophore Pi-Pi* Transition Amine Sec-Amine (-NH-CH3) NH_Stretch N-H Stretch ~3300 cm-1 Amine->NH_Stretch Dipole

Caption: Mapping functional groups of 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine to diagnostic spectral bands.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on interpreting FTIR fingerprint regions for substituted benzenes).
  • National Institute of Standards and Technology (NIST). Chemistry WebBook, SRD 69. Retrieved from [Link] (General reference for benzylamine spectral data).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.

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Validation

A Senior Application Scientist's Guide to the Analytical Differentiation of 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine from its Phenethylamine Isomers

Introduction: The Analytical Challenge of Positional Isomerism In the realm of pharmaceutical development and forensic analysis, the precise identification of molecular structure is paramount. Phenethylamines and their d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Positional Isomerism

In the realm of pharmaceutical development and forensic analysis, the precise identification of molecular structure is paramount. Phenethylamines and their derivatives represent a broad class of compounds with significant physiological activity. However, subtle variations in the substitution pattern on the aromatic ring or the alkyl side chain can lead to a vast number of structural isomers. These isomers often exhibit nearly identical physical properties and can present a significant challenge to analytical chemists. This guide provides a comprehensive overview of robust analytical strategies for the unambiguous differentiation of 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine from its key phenethylamine isomers.

The structural similarities between these compounds often lead to co-elution in chromatographic systems and similar fragmentation patterns in mass spectrometry, necessitating a multi-faceted analytical approach for confident identification.[1] This guide will delve into the application of orthogonal analytical techniques, including gas chromatography-mass spectrometry (GC-MS) with derivatization, high-performance liquid chromatography (HPLC), Fourier-transform infrared (FTIR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. For each technique, we will explore the underlying principles, provide detailed experimental protocols, and present expected comparative data. The validation of these analytical methods is a critical aspect of quality assurance in any analytical laboratory.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS): Enhancing Specificity through Derivatization

Gas chromatography coupled with mass spectrometry is a cornerstone of analytical chemistry, offering high separation efficiency and sensitive detection. However, for closely related phenethylamine isomers, electron ionization (EI) mass spectra can be deceptively similar, often dominated by a common fragment ion at m/z 58, which arises from the cleavage of the bond alpha to the nitrogen atom.[4][5] To overcome this limitation, chemical derivatization is a powerful strategy to introduce unique fragmentation pathways and improve chromatographic resolution.[4][6][7]

Acylation of the secondary amine with reagents such as pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA) is a widely adopted approach.[4][7] This modification alters the volatility and polarity of the analytes and, more importantly, directs the mass spectral fragmentation to yield diagnostic ions that are characteristic of the specific isomeric structure.[6]

Experimental Protocol: GC-MS Analysis with PFPA Derivatization
  • Sample Preparation: To 1 mg of the analyte in a sealed vial, add 100 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).

  • Derivatization Reaction: Cap the vial and heat at 70°C for 20 minutes.

  • Sample Dilution: After cooling to room temperature, evaporate the excess reagent under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of ethyl acetate.

  • GC-MS Parameters:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

    • Injector: Splitless mode, 250°C.

    • Oven Program: Initial temperature of 100°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 550.

Anticipated GC-MS Data Comparison
CompoundExpected Retention Index (RI)Key Mass Fragments (Underivatized) (m/z)Key Mass Fragments (PFPA Derivative) (m/z)
1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine~1450-1550179 (M+), 135, 58 (base peak)325 (M+), 268, 204, 135
1-(3-Methoxy-4-methylphenyl)-N-methylmethanamine~1440-1540179 (M+), 135, 58 (base peak)325 (M+), 268, 204, 135
N-methyl-1-(4-methoxyphenyl)ethanamine~1400-1500165 (M+), 121, 58 (base peak)311 (M+), 254, 121
N,N-dimethyl-4-methoxyphenethylamine~1420-1520179 (M+), 58 (base peak)No reaction with PFPA

Note: Retention indices and fragmentation patterns are predictive and should be confirmed with certified reference standards.[8]

High-Performance Liquid Chromatography (HPLC): Leveraging Polarity Differences

HPLC is an invaluable tool for the separation of isomers that are not readily resolved by GC.[5][9] Reversed-phase chromatography, utilizing a nonpolar stationary phase and a polar mobile phase, can effectively separate phenethylamine isomers based on subtle differences in their polarity and hydrophobicity.[10]

Experimental Protocol: Reversed-Phase HPLC with UV Detection
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of the mobile phase.

  • HPLC Parameters:

    • Column: C18, 250 mm x 4.6 mm ID, 5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture of 60% acetonitrile and 40% 20 mM phosphate buffer (pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV absorbance at 220 nm and 274 nm.

Expected HPLC Elution Order

The elution order in reversed-phase HPLC is generally inversely proportional to the polarity of the analyte. For the isomers , the elution order is expected to be influenced by the position of the methoxy and methyl groups on the aromatic ring, which affects the overall molecular polarity.

HPLC_Elution_Order cluster_elution Expected Elution Order N-methyl-1-(4-methoxyphenyl)ethanamine N-methyl-1-(4-methoxyphenyl)ethanamine N,N-dimethyl-4-methoxyphenethylamine N,N-dimethyl-4-methoxyphenethylamine N-methyl-1-(4-methoxyphenyl)ethanamine->N,N-dimethyl-4-methoxyphenethylamine Increasing Retention Time 1-(3-Methoxy-4-methylphenyl)-N-methylmethanamine 1-(3-Methoxy-4-methylphenyl)-N-methylmethanamine N,N-dimethyl-4-methoxyphenethylamine->1-(3-Methoxy-4-methylphenyl)-N-methylmethanamine Increasing Retention Time 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine 1-(3-Methoxy-4-methylphenyl)-N-methylmethanamine->1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine Increasing Retention Time Analytical_Workflow Sample Unknown Sample GCMS GC-MS (with Derivatization) Sample->GCMS Initial Screening & MW HPLC HPLC-UV GCMS->HPLC Isomer Separation FTIR FTIR (ATR) HPLC->FTIR Confirm Substitution Pattern NMR NMR (1H & 13C) FTIR->NMR Definitive Structure Elucidation Identification Unambiguous Identification NMR->Identification

Caption: Integrated workflow for isomer differentiation.

Conclusion

The differentiation of 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine from its phenethylamine isomers requires a meticulous and multi-technique approach. While GC-MS with derivatization can provide initial evidence, the structural similarities necessitate the use of orthogonal techniques. HPLC offers robust separation, while FTIR provides a characteristic fingerprint of the substitution pattern. Ultimately, NMR spectroscopy stands as the definitive tool for unambiguous structure elucidation. By employing the integrated workflow described in this guide, researchers, scientists, and drug development professionals can confidently navigate the analytical challenges posed by these closely related isomers.

References

  • DeRuiter, J., & Noggle, F. T. (1991). GC-MS Analysis of Acylated Derivatives of Methamphetamine and Regioisomeric Phenethylamines.
  • Noggle, F. T., DeRuiter, J., & Clark, C. R. (1991). Methods for the Differentiation of Methamphetamine from Regioisomeric Phenethylamines. Journal of Chromatographic Science, 29(1), 103-107. [Link]

  • Bailey, K., By, A. W., Legault, D., & Verner, D. (1975). Studies on phenethylamine hallucinogens. 2. Conformations of arylmethoxyl groups using 13C NMR. Journal of Pharmaceutical Sciences, 64(10), 1700-1704.
  • Sekuła, K., Wrzesień-Tokarczyk, W., & Zuba, D. (2019). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. Problems of Forensic Sciences, 118, 157-169.
  • Noggle, F. T., DeRuiter, J., & Clark, C. R. (1991). Methods for the Differentiation of Methamphetamine from Regioisomeric Phenethylamines.
  • DeRuiter, J., & Noggle, F. T. (1996). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence.
  • Wikipedia. (n.d.). Substituted phenethylamine.
  • Takayama, T., Hakoyama, K., & Matsuda, R. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(17), 12033-12039.
  • United Nations Office on Drugs and Crime. (2009).
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  • DeRuiter, J., & Noggle, F. T. (2009). Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry.
  • DeRuiter, J., & Noggle, F. T. (2008). GC–MS Analysis of Acylated Derivatives of a Series of Side Chain Regioisomers of 2-Methoxy-4-Methyl-Phenethylamines.
  • DeRuiter, J., & Noggle, F. T. (2009). GC and mass spectral studies on acylated side chain regioisomers of 3-methoxy-4-methyl-phenethylamine and 4-methoxy-3-methyl-phenethylamine.
  • Noggle, F. T., DeRuiter, J., & Clark, C. R. (1991). Methods for the Differentiation of Methamphetamine from Regioisomeric Phenethylamines.
  • University of California, Los Angeles. (n.d.).
  • Takayama, T., & Nonami, H. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Journal of the American Society for Mass Spectrometry, 32(8), 2144-2152.
  • Garg, U. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Bath Salts. Current Protocols in Toxicology, 74(1), e39.
  • Smith, B. C. (2020). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 35(12), 10-15.
  • Jones, A. D., & Holler, J. M. (2022). Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL.
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  • ChemBK. (2024, April 9). 1-(4-methoxyphenyl)-N-methylmethanamine.
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  • Brandt, S. D., & Kavanagh, P. V. (2017). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo and (±)-erythro diastereomers. Drug Testing and Analysis, 9(10), 1546-1554.

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Comparative

Definitive Structural Confirmation of 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine: A Comparative Guide to X-ray Crystallography

An In-Depth Technical Guide Abstract Unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical research and drug development. The precise arrangement of atoms dictates a co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical research and drug development. The precise arrangement of atoms dictates a compound's physical properties, reactivity, and, critically, its biological activity. This guide provides a comprehensive technical overview of the gold-standard method for structural elucidation—Single-Crystal X-ray Diffraction (SCXRD)—using the novel compound 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine (C₉H₁₃NO) as a practical case study. We will detail the experimental workflow from crystal growth to data validation, explain the causality behind methodological choices, and provide an objective comparison of SCXRD with complementary analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to achieve and validate definitive molecular structures.

The Imperative of Unambiguous Structure in Drug Development

In the journey from a lead compound to a clinical candidate, every assumption about the molecular structure carries significant risk. An incorrect or incomplete structural assignment can lead to the misinterpretation of Structure-Activity Relationships (SAR), wasted resources on inactive analogs, and catastrophic failures in later-stage development. The compound 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine, with its chiral center and multiple rotatable bonds, presents a structural puzzle where absolute configuration and solid-state conformation are paramount.[1] While techniques like NMR and MS can provide crucial information about connectivity and mass, they often leave ambiguities that only X-ray crystallography can resolve.[2] Therefore, obtaining a crystal structure is not merely a characterization step; it is a foundational pillar of a successful research program, providing indisputable evidence of molecular identity required for intellectual property claims and regulatory submissions.[3]

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

SCXRD is the most powerful technique for determining the three-dimensional structure of a molecule at atomic resolution.[4] It relies on the principle that a highly ordered, repeating array of molecules—a crystal—will diffract a beam of X-rays in a unique pattern.[5] By measuring the positions and intensities of these diffracted spots, one can mathematically reconstruct a three-dimensional map of the electron density within the crystal, and from that, infer the precise positions of each atom.[6] This method provides definitive data on bond lengths, bond angles, torsional angles, and absolute stereochemistry.[3]

Detailed Experimental Protocol: From Powder to Final Structure

The journey from a purified powder to a validated crystal structure is a multi-step process where meticulous attention to detail is critical.[7]

Step 1: Crystal Growth – The Art and Science of Nucleation

The most challenging and often rate-limiting step is obtaining a high-quality single crystal, typically 0.1-0.4 mm in its largest dimensions.[8][9] The goal is to bring a supersaturated solution to a state where nucleation occurs slowly and in a controlled manner.[10] For 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine, a compound of moderate polarity, a systematic solvent screen is the logical starting point.

  • Methodology:

    • Purity First: Ensure the compound is of the highest possible purity (>98%). Recrystallization is often a necessary preliminary step to remove amorphous material and trace impurities that can inhibit crystal growth.[11][12]

    • Solvent Screening: Dissolve small amounts of the compound in a range of solvents (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane) at an elevated temperature to test solubility. A suitable solvent is one in which the compound is moderately soluble when hot and sparingly soluble at room or lower temperatures.[13]

    • Choosing the Technique: Based on the solvent screen, select a growth method.

      • Slow Evaporation: A nearly saturated solution is filtered into a clean vial, covered loosely (e.g., with foil pierced by a needle), and left undisturbed. This is effective when a solvent with a moderate boiling point is identified.[14]

      • Vapor Diffusion: This is highly effective for small quantities. A concentrated solution of the compound in a less volatile solvent (the "solvent") is placed in a small open vial. This vial is then sealed inside a larger jar containing a more volatile solvent in which the compound is insoluble (the "anti-solvent"). Over time, the anti-solvent vapor diffuses into the compound's solution, slowly reducing its solubility and inducing crystallization.[15] A common setup for our target molecule could be a solution in dichloromethane with diethyl ether as the anti-solvent.

      • Slow Cooling: A saturated solution at an elevated temperature is placed in an insulated container (like a Dewar flask filled with warm water) to cool to room temperature over several hours or days.[10]

Step 2: Crystal Selection, Mounting, and Data Collection

  • Methodology:

    • Selection: Under a microscope, select a crystal that is clear, has well-defined faces, and is free of cracks or inclusions. It should extinguish light sharply when viewed between crossed polarizers, indicating a single lattice.

    • Mounting: The selected crystal is carefully picked up using a cryo-loop and coated in a cryoprotectant (e.g., paratone oil) to prevent ice formation during cooling.[6] It is then flash-cooled in a stream of liquid nitrogen (typically at 100 K) on the diffractometer's goniometer. This low temperature minimizes thermal motion of the atoms, leading to higher-quality diffraction data.

    • Data Collection: The mounted crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å).[4] The crystal is rotated, and a series of diffraction images are collected on a detector. Modern CCD or CMOS detectors can collect a complete dataset in a matter of hours.

Step 3: Structure Solution, Refinement, and Validation

  • Methodology:

    • Data Processing: The collected images are processed to integrate the intensities of all diffraction spots and apply corrections for experimental factors (e.g., Lorentz-polarization effects). This yields a reflection file.

    • Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms to generate an initial electron density map and a preliminary structural model.

    • Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed pattern. Hydrogen atoms are typically placed in calculated positions.

    • Validation: This is a critical self-validating step. The quality of the final structure is assessed using several metrics. The final model must be chemically sensible and supported by the data.[16] Automated validation tools check the data for completeness, quality, and consistency.[16]

The final output is a Crystallographic Information File (CIF) , a standardized text file containing all information about the experiment and the final atomic coordinates.[17][18][19] This file can be deposited in a public repository such as the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[20][21][22]

A Multi-Faceted Approach: Comparative Analysis of Structural Elucidation Techniques

While SCXRD provides the ultimate structural answer, it is not performed in a vacuum. NMR and Mass Spectrometry are indispensable, complementary techniques that provide orthogonal information and are often used for initial characterization and to guide the crystallization process.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C). It is unparalleled for determining the connectivity of a molecule in solution, identifying functional groups, and providing insights into the dynamic behavior of a molecule.[2][23] However, it provides through-bond and through-space correlations, not the precise bond lengths and angles of a static structure.

  • Mass Spectrometry (MS): MS is a highly sensitive technique that measures the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) can determine a molecule's elemental composition with high accuracy, confirming its chemical formula. Tandem MS (MS/MS) experiments can fragment the molecule to provide clues about its substructures. Its primary limitation is that it provides no information about 3D stereochemistry.

The following table objectively compares these key techniques:

FeatureSingle-Crystal X-ray Crystallography (SCXRD)Nuclear Magnetic Resonance (NMR)High-Resolution Mass Spectrometry (HRMS)
Information Provided Absolute 3D structure, bond lengths/angles, conformation, packing, absolute stereochemistry.[3]Atomic connectivity, chemical environment, dynamic information in solution, relative stereochemistry.[23]Exact mass, elemental composition, fragmentation patterns (structural clues).
Sample Requirements High-quality single crystal (0.1-0.4 mm).[24]~1-10 mg of pure, soluble material.Micrograms to nanograms of pure material.
Strengths Unambiguous and definitive structural determination ("gold standard"). No size limit for small molecules.[25]Provides data on solution-state structure and dynamics. Non-destructive.[2]Extremely high sensitivity and accuracy for formula determination. Fast analysis time.
Limitations Requires a suitable single crystal, which can be difficult or impossible to grow. Provides a static, solid-state picture.[9]Does not provide absolute structure or precise geometric parameters. Can be insensitive for large molecules or complex mixtures.[26]Provides no stereochemical or conformational information. Isomers are often indistinguishable.

Case Study: Interpreting Crystallographic Data

After successfully performing the SCXRD experiment on a crystal of 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine, a CIF is generated. Below is a table of hypothetical but realistic data that would be expected.

ParameterHypothetical ValueSignificance
Chemical Formula C₉H₁₃NOConfirms the elemental composition.
Formula Weight 151.21 g/mol Consistent with the chemical formula.[1]
Crystal System MonoclinicDescribes the basic symmetry of the unit cell.
Space Group P2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å) 8.53, 10.21, 11.54The dimensions of the unit cell.
α, γ (°) 90Unit cell angles.
β (°) 98.5Unit cell angle for a monoclinic system.
Volume (ų) 994.6The volume of one unit cell.
Z 4The number of molecules in one unit cell.
R₁ [I > 2σ(I)] 0.041A low R-factor (<5% for small molecules) indicates a good fit between the model and observed data.[27]
wR₂ (all data) 0.115A weighted R-factor; also indicates a good refinement.
Goodness-of-Fit (GooF) 1.03A value close to 1.0 indicates a good model refinement.

This data provides an irrefutable 3D model of the molecule, confirming the connectivity of the methoxy, methyl, and N-methylmethanamine groups on the phenyl ring. It would definitively establish the conformation of the side chain relative to the aromatic ring in the solid state and, if the starting material were chiral, would determine the absolute configuration of the stereocenter.

Visualizing the Workflow

To clarify the logical progression of the crystallographic process, the following workflow diagram is provided.

X_Ray_Workflow cluster_prep Phase 1: Sample Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis & Validation cluster_output Phase 4: Final Output Compound Purified Compound (>98%) SolventScreen Solvent Screening Compound->SolventScreen Solubility Tests CrystalGrowth Crystal Growth (e.g., Vapor Diffusion) SolventScreen->CrystalGrowth Select Method Selection Crystal Selection & Mounting CrystalGrowth->Selection DataCollection X-ray Data Collection (100 K) Selection->DataCollection Processing Data Processing & Integration DataCollection->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation (R-factors, GooF) Refinement->Validation FinalModel Final 3D Structural Model Validation->FinalModel CIF Crystallographic Information File (CIF) FinalModel->CIF

Caption: Workflow for small molecule structural confirmation via SCXRD.

Conclusion

The structural confirmation of 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine serves as a quintessential example of the necessity for rigorous analytical chemistry in modern research. While NMR and MS provide essential, complementary data regarding connectivity and composition, single-crystal X-ray crystallography remains the unparalleled gold standard for the unambiguous determination of a molecule's three-dimensional atomic arrangement. The detailed protocol and comparative analysis presented here underscore that a multi-technique, evidence-based approach is the most robust strategy. By investing in the generation of a high-quality crystal structure, researchers eliminate ambiguity, de-risk their development programs, and build a solid, verifiable foundation for all subsequent scientific inquiry.

References

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Available at: [Link]

  • re3data.org. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • Allen, F. H., & Kennard, O. (1996). The Cambridge Structural Database (CSD): Current Activities and Future Plans. Journal of Research of the National Institute of Standards and Technology, 101(3), 299-305. Available at: [Link]

  • University of Wisconsin-Madison Libraries. (n.d.). Cambridge Structure Database. Retrieved from [Link]

  • Lovering, F., & Bikker, J. (2012). X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 7(6), 493-504. Available at: [Link]

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148-155. Available at: [Link]

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A, 47(6), 655-685. Available at: [Link]

  • ResearchGate. (n.d.). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • ResearchGate. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • EBSCO. (2024). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • Wikipedia. (n.d.). Crystallographic Information File. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). A Guide to CIF for Authors. Retrieved from [Link]

  • Massachusetts Institute of Technology, Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]

  • North Carolina State University, Department of Chemistry. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. Retrieved from [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1-8. Available at: [Link]

  • ChemBK. (2024). 1-(4-methoxyphenyl)-N-methylmethanamine. Retrieved from [Link]

  • ChemRxiv. (2025). A Robust Crystal Structure Prediction Method to Support Small Molecule Drug Development with Large Scale Validation and Prospective Studies. Retrieved from [Link]

  • Providencia. (n.d.). Validation and Quality Assessment of X-ray Protein Structures. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Validation of Experimental Crystal Structures. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • Unknown. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]

  • University of California, San Diego, Department of Chemistry and Biochemistry. (n.d.). Growing and Mounting Crystals Your Instrument Will Treasure. Retrieved from [Link]

  • The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Retrieved from [Link]

  • Chemical Synthesis Database. (2025). N-(4-methoxyphenyl)-1-phenylmethanimine. Retrieved from [Link]

  • Sygnature Discovery. (2024). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-methoxyphenyl)-N-methylmethanamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]

  • SlidePlayer. (n.d.). X RAY CRYSTALLOGRAPHY. Retrieved from [Link]

  • Deschamps, J. R., & Miller, K. D. (2014). X-Ray Crystallography of Chemical Compounds. In Comprehensive Biomedical Physics (Vol. 1, pp. 221-236). Available at: [Link]

  • News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-methoxyphenyl)-N-(4-methylphenyl)methanimine. Retrieved from [Link]

  • eLS. (2001). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine

[1][2] Executive Risk Assessment (The "Why") Chemical Identity: 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine Class: Substituted Benzylamine / Secondary Amine Physical State: Typically supplied as a hydrochloride salt...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Risk Assessment (The "Why")

Chemical Identity: 1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine Class: Substituted Benzylamine / Secondary Amine Physical State: Typically supplied as a hydrochloride salt (white powder) or a free base (viscous oil).[1][2]

As a Senior Application Scientist, I must clarify a critical distinction often missed in standard databases: This is a benzylamine derivative, not a standard phenethylamine. While structurally related to psychoactive precursors, the benzylamine linkage renders this compound significantly more basic (pKa ~9.5) and chemically reactive.

The "Hidden" Hazards:

  • Caustic Potential: Unlike neutral organic solids, secondary benzylamines can cause immediate, necrotic chemical burns upon contact with moist skin or mucous membranes.[1][2]

  • Vapor Phase Toxicity: The free base is volatile.[1][2] Inhalation of vapors triggers severe respiratory irritation (amine asthma).[1][2]

  • Ocular Damage: Contact with the eye can result in permanent corneal opacification due to the high pH.[2]

Operational Stance: Treat this substance as a Corrosive Toxicant . Standard "lab safety" (safety glasses and thin nitrile) is insufficient for direct handling.[1][2]

Personal Protective Equipment (PPE) Matrix

The following PPE protocol is designed to prevent "permeation breakthrough"—the silent failure where chemicals pass through glove material without visible degradation.

Hand Protection Strategy

Standard disposable nitrile gloves degrade rapidly ( < 15 mins) when exposed to concentrated organic amines.[1]

LayerMaterialSpecRationale
Primary (Inner) Laminate Film (e.g., Silver Shield / Ansell Barrier) 2.7 milImpermeable barrier. Provides >480 min breakthrough time against amines.[1][2]
Secondary (Outer) High-Modulus Nitrile 5-8 milMechanical protection. Protects the inner liner from tears and provides grip.[1][2]
Donning Protocol TapingN/ATape the outer glove cuff to the lab coat sleeve to prevent wrist exposure during reaching motions.
Respiratory & Body Protection[1][3][4][5][6][7][8][9][10]
ZoneEquipmentSpecification
Eyes Chemical Splash Goggles Indirect venting.[1][2] ANSI Z87.1+ . Note: Face shields are secondary, not primary eye protection.[1][2]
Lungs (In Hood) Fume Hood Face velocity: 80–100 fpm .[1][2] Sash height: < 18 inches.[1][2][3][4]
Lungs (Outside Hood) Respirator Full-face elastomeric mask with Multi-Gas/Vapor (Organic Amine) + P100 cartridges.[1][2]
Body Lab Coat + Apron 100% Cotton or Nomex coat (fire resistant).[1][2] Add a Butyl or Neoprene apron if handling liquid volumes >50mL.[1][2]

PPE Decision Logic & Workflow

The following diagram illustrates the decision process for selecting PPE based on the physical state of the compound.

PPE_Logic cluster_legend Action Items Start Start: Assess Material State StateCheck Is material Solid (Salt) or Liquid (Base)? Start->StateCheck Solid Solid (HCl Salt) StateCheck->Solid Powder Liquid Liquid (Free Base) StateCheck->Liquid Oil/Soln RiskSolid Risk: Dust Inhalation & Moisture-Activated Burns Solid->RiskSolid RiskLiquid Risk: Immediate Permeation & Vapor Toxicity Liquid->RiskLiquid PPESolid PPE Protocol A: - Double Nitrile Gloves - Splash Goggles - Fume Hood (Sash Low) RiskSolid->PPESolid PPELiquid PPE Protocol B: - Silver Shield Liner + Nitrile Outer - Butyl Apron - Face Shield + Goggles RiskLiquid->PPELiquid

Caption: Decision tree for PPE selection based on the physical state of the benzylamine derivative. Protocol B is mandatory for the free base liquid.

Operational Protocols

A. Weighing & Transfer (Solid State)

The hydrochloride salt is hygroscopic and prone to static charge.[1]

  • Engineering Control: Place the analytical balance inside the fume hood.[1][2] If vibration is an issue, use a marble balance table within the hood.

  • Static Mitigation: Use an ionizing anti-static gun on the spatula and weigh boat before transfer.[1][2] Charged amine dust is "sticky" and hard to clean.[1][2]

  • Technique: Do not use a metal spatula if the free base is suspected (corrosion risk).[1][2] Use PTFE or disposable polypropylene spatulas.[1][2]

B. Solubilization (Exotherm Warning)

Dissolving this amine in acid generates heat.[1][2]

  • Cooling: If converting the free base to a salt, chill the solvent (e.g., diethyl ether or methanol) in an ice bath before adding the acid.

  • Addition Rate: Add acid dropwise. A runaway exotherm can cause solvent flash-boiling, spraying corrosive amine mist.[1][2]

C. Spill Response (Immediate Action)

Do not use water initially. Water can spread the organic base or generate heat if it's a concentrated salt.[1][2]

  • Isolate: Evacuate the immediate area (10 ft radius).

  • Absorb: Use a Universal Absorbent or Vermiculite.[1][2] Do not use clay-based kitty litter (ineffective for amines).[1][2]

  • Neutralize: Once absorbed, treat the waste with a dilute solution of Citric Acid or Sodium Bisulfate to neutralize the basicity.

  • Collect: Scoop into a hazardous waste bag labeled "Corrosive - Organic Amine."[1][2]

Disposal & Waste Management

Critical Prohibition: NEVER flush benzylamines down the drain.[1][2] They are toxic to aquatic life and can damage copper/PVC plumbing.[1][2]

Waste StreamCompositionTreatment Method
Solid Waste Contaminated gloves, weigh boats, paper towels.[1][2]High-Temp Incineration. Double-bag in yellow hazardous waste bags.
Liquid Waste (Organic) Compound dissolved in Methanol/DCM/Ethyl Acetate.[1][2]Fuel Blending. Segregate into "Basic Organic Waste" carboys. DO NOT mix with Acid Waste.
Liquid Waste (Aqueous) Aqueous extractions/washes.[1][2]Adjust pH to 6–8, then dispose of as "Aqueous Toxic Waste" for off-site treatment.[1][2]

Emergency Medical Response

  • Skin Contact: Immediate flush with water for 15 minutes .[1][2][5][6][7][3] Do not use vinegar (acid) on the skin; it can trap heat.[1][2] Use soap and water after the initial flush.[2][8][5][9][7][3]

  • Eye Contact: Flush for 15 minutes minimum while holding eyelids open.[1][2] Time is vision—seconds matter.[1][2]

  • Inhalation: Remove to fresh air immediately.[1][2][4][10] If wheezing occurs (sensitization), seek emergency medical care.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] [Link]

  • PubChem. (n.d.).[1][2] Compound Summary: Benzylamine Derivatives Safety Profile. National Library of Medicine.[1][2] [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine
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1-(4-Methoxy-3-methylphenyl)-N-methylmethanamine
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